Product packaging for Diethylcarbamyl azide(Cat. No.:CAS No. 922-12-3)

Diethylcarbamyl azide

Cat. No.: B15491676
CAS No.: 922-12-3
M. Wt: 142.16 g/mol
InChI Key: CKVAHVJXOMXSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethylcarbamyl azide is a useful research compound. Its molecular formula is C5H10N4O and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N4O B15491676 Diethylcarbamyl azide CAS No. 922-12-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

922-12-3

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

3-diazo-1,1-diethylurea

InChI

InChI=1S/C5H10N4O/c1-3-9(4-2)5(10)7-8-6/h3-4H2,1-2H3

InChI Key

CKVAHVJXOMXSLL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

Diethylcarbamyl Azide: A Technical Guide to Its Predicted Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Diethylcarbamyl azide is a chemical compound of interest in organic synthesis, potentially serving as a reagent for the introduction of the diethylcarbamoyl group or as a precursor in various chemical transformations. Due to the limited availability of specific data, this document aims to provide researchers, scientists, and drug development professionals with a technical guide to its predicted physical properties and generalized methodologies for its synthesis and characterization. The information herein is compiled from data on analogous compounds and established principles of organic chemistry.

Predicted Physical Properties

The physical properties of this compound are expected to be influenced by the presence of the azide functional group. For comparative purposes, the known physical properties of the closely related compounds, Diethylcarbamyl chloride and Dimethylcarbamoyl chloride, are presented below. It is anticipated that the boiling point of this compound would be slightly higher than the corresponding chloride due to the increased molecular weight and polarity of the azide group, while its density would also be expected to be comparable.

PropertyDiethylcarbamyl ChlorideDimethylcarbamoyl Chloride
Molecular Formula C5H10ClNOC3H6ClNO
Molecular Weight 135.59 g/mol [1]107.55 g/mol [2]
Appearance Colorless to amber liquid[3][4]Colorless to yellow liquid[2][5]
Boiling Point 186 °C[1]164-166 °C[2][5]
Melting Point -32 °C[1][3][4]-33 °C[2][5]
Density 1.07 g/mL at 25 °C[4]1.168 g/mL at 20 °C[2][6]
Solubility Reacts with water[1][4]Decomposes in water[2][5]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of a carbamoyl azide from its corresponding carbamoyl chloride. These procedures should be adapted and optimized for the specific case of this compound.

Synthesis of this compound

This protocol outlines the synthesis of a carbamoyl azide via nucleophilic substitution of the corresponding carbamoyl chloride with sodium azide.

Materials:

  • Diethylcarbamyl chloride

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve Diethylcarbamyl chloride in anhydrous acetone.

  • Add a stoichiometric excess (typically 1.5 to 2 equivalents) of sodium azide to the solution.

  • Equip the flask with a reflux condenser and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Partition the residue between deionized water and diethyl ether.

  • Separate the organic layer and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation or column chromatography, though caution is advised due to the potential thermal instability of organic azides.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product A Diethylcarbamyl Chloride C Reaction in Acetone A->C B Sodium Azide B->C D Solvent Removal C->D E Aqueous Workup D->E F Drying & Concentration E->F G Crude this compound F->G H Purified Product G->H

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

The following spectroscopic methods are essential for the structural confirmation and purity assessment of the synthesized this compound.

Objective: To identify the characteristic azide functional group.

Procedure:

  • Acquire an IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., chloroform, carbon tetrachloride).

  • Look for a strong, sharp absorption band in the region of 2100-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide (N₃) group.[7]

  • Also, identify the carbonyl (C=O) stretching frequency of the carbamoyl group, typically observed around 1680-1720 cm⁻¹.

Objective: To elucidate the molecular structure by observing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Procedure:

  • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • In the ¹H NMR spectrum, expect to observe signals corresponding to the ethyl groups. These will likely appear as a quartet and a triplet, and their chemical shifts will be influenced by the adjacent nitrogen atom.

  • In the ¹³C NMR spectrum, identify the carbonyl carbon and the two distinct carbons of the ethyl groups. The chemical shifts will provide information about the electronic environment of each carbon atom.

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Introduce the sample into a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Observe the molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

  • A characteristic fragmentation pattern for organic azides is the loss of a nitrogen molecule (N₂), resulting in a significant peak at M-28.[8] Analyze other fragment ions to further confirm the structure.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation A Purified this compound B IR Spectroscopy A->B C NMR Spectroscopy (¹H & ¹³C) A->C D Mass Spectrometry A->D E Azide Peak (2100-2200 cm⁻¹) B->E F Proton & Carbon Signals C->F G Molecular Ion & M-28 Peak D->G H Structural Confirmation E->H F->H G->H

Caption: Workflow for the spectroscopic characterization of this compound.

Safety Considerations

Organic azides are potentially explosive and should be handled with extreme caution. They can be sensitive to heat, shock, and friction. All reactions involving azides should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. It is advisable to work with small quantities and to avoid distillation to dryness. The precursor, Diethylcarbamyl chloride, is corrosive and a lachrymator.[2][4]

References

An In-Depth Technical Guide to the Thermal Stability of Diethylcarbamyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental thermal analysis data for Diethylcarbamyl azide was not found in the public domain. This guide utilizes data for the closely related parent compound, carbamoyl azide, as a proxy to provide an understanding of the expected thermal behavior. All data presented herein pertains to carbamoyl azide unless otherwise specified.

This technical guide provides a comprehensive overview of the thermal stability of carbamoyl azides, with a specific focus on understanding the potential hazards and decomposition pathways relevant to this compound. The information is intended for researchers, scientists, and drug development professionals working with or considering the use of this class of compounds.

Introduction to Carbamoyl Azides

Carbamoyl azides are a class of organic compounds characterized by the presence of a carbamoyl group attached to an azide moiety. These compounds are versatile intermediates in organic synthesis, often utilized in the Curtius rearrangement to produce isocyanates, which are precursors to amines, ureas, and carbamates. However, the presence of the azide group confers energetic properties to these molecules, making a thorough understanding of their thermal stability paramount for safe handling and application.

Thermal Stability and Hazard Assessment

The thermal stability of a compound is a critical parameter that dictates its safe storage, handling, and processing temperatures. For energetic materials like organic azides, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining decomposition temperatures and the associated energy release.

The following table summarizes the available quantitative data for the thermal decomposition of carbamoyl azide. This data provides a baseline for understanding the potential thermal behavior of its diethyl derivative.

ParameterValueTechniqueReference
Melting Point96 °CNot specified[1]
Decomposition Temperature133 °CNot specified[1]
Impact Sensitivity20 JNot specified[1]
Friction Sensitivity> 360 N (insensitive)Not specified[1]

Note: The decomposition of carbamoyl azide is an exothermic process.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and verifying thermal stability data. While specific protocols for this compound are unavailable, this section outlines the general methodologies for key thermal analysis experiments.

Objective: To determine the melting point and decomposition temperature of the compound, as well as the enthalpy of decomposition.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of the carbamoyl azide is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature is increased at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample relative to the reference is recorded as a function of temperature.

  • Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks on the resulting thermogram.

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify the mass loss.

Methodology:

  • A small, accurately weighed sample of the carbamoyl azide is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of decomposition.

Decomposition Pathway

The primary thermal decomposition pathway for acyl azides, including carbamoyl azides, is the Curtius rearrangement. This reaction involves the loss of nitrogen gas (N₂) and the formation of an isocyanate intermediate.

Curtius_Rearrangement Carbamoyl_Azide R₂N-CO-N₃ Transition_State Transition State Carbamoyl_Azide->Transition_State Heat (Δ) Isocyanate R₂N-C=O Transition_State->Isocyanate Nitrogen_Gas N₂ Transition_State->Nitrogen_Gas

Caption: Curtius Rearrangement of a Carbamoyl Azide.

The resulting isocyanate is a reactive intermediate that can be trapped by various nucleophiles. In the absence of a trapping agent, it may undergo further reactions or polymerization.

Experimental Workflow for Thermal Hazard Assessment

A systematic workflow is essential for the safe evaluation of potentially energetic materials.

Thermal_Hazard_Workflow cluster_synthesis Synthesis cluster_analysis Thermal Analysis cluster_assessment Hazard Assessment Synthesis Synthesize this compound DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC TGA Thermogravimetric Analysis (TGA) Synthesis->TGA Sensitivity Impact & Friction Sensitivity Testing Synthesis->Sensitivity Data_Analysis Analyze Data: - Decomposition Temperature - Enthalpy of Decomposition - Mass Loss - Sensitivity DSC->Data_Analysis TGA->Data_Analysis Sensitivity->Data_Analysis Risk_Assessment Perform Risk Assessment Data_Analysis->Risk_Assessment Safe_Handling Establish Safe Handling Procedures Risk_Assessment->Safe_Handling

Caption: Workflow for Thermal Hazard Assessment.

Safety Recommendations

Given the energetic nature of organic azides, the following safety precautions are strongly recommended when handling this compound or related compounds:

  • Small Scale: Always work with the smallest possible quantities of the material.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a face shield, and protective gloves.

  • Fume Hood: Conduct all manipulations in a well-ventilated fume hood with the sash positioned as low as possible.

  • Blast Shield: Use a blast shield for all reactions and handling procedures.

  • Avoid Heat, Friction, and Shock: Organic azides can be sensitive to heat, friction, and mechanical shock. Avoid grinding, scraping, or subjecting the material to impact.

  • Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

References

Diethylcarbamyl Azide Decomposition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the decomposition of diethylcarbamyl azide. Based on established principles of acyl azide reactivity, this document outlines the primary decomposition pathways, expected products, and the underlying reaction mechanisms. While specific quantitative data for this compound is not extensively available in the public domain, this guide draws upon data from closely related analogs and the well-documented Curtius rearrangement to provide a robust predictive framework. Methodologies for the synthesis of the parent compound and the analysis of its decomposition products are also detailed, offering a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound, a member of the acyl azide family of organic compounds, is a versatile reagent and intermediate in organic synthesis. The stability and decomposition of such compounds are of critical importance for their safe handling and effective use. The primary decomposition route for acyl azides is the Curtius rearrangement, a thermal or photochemical process that leads to the formation of an isocyanate with the extrusion of nitrogen gas.[1][2] This isocyanate is a highly valuable intermediate that can be readily converted into a variety of functional groups, including amines, carbamates, and ureas, which are prevalent in pharmaceutically active molecules.[3] Understanding the decomposition products and pathways of this compound is therefore essential for its application in synthetic chemistry.

Decomposition Pathways

The decomposition of this compound can proceed through two primary pathways, largely dependent on the reaction conditions.

The Curtius Rearrangement (Thermal Decomposition)

The most common decomposition pathway for this compound is the Curtius rearrangement, which typically occurs upon heating. This reaction is a concerted process where the diethylamino group migrates to the nitrogen atom with the simultaneous loss of nitrogen gas, yielding diethylamino isocyanate.[2]

The resulting diethylamino isocyanate is a reactive intermediate that can be trapped by various nucleophiles. For instance, in the presence of water, it hydrolyzes to form an unstable carbamic acid, which then decarboxylates to yield diethylamine.[4] If the reaction is carried out in the presence of an alcohol, a carbamate is formed. Amines will react with the isocyanate to produce ureas.[3]

Nitrene Formation (Photochemical Decomposition)

Under photochemical conditions, the decomposition of acyl azides can proceed through a stepwise mechanism involving the formation of a highly reactive nitrene intermediate.[5] In the case of this compound, photolysis would lead to the initial cleavage of the N-N₂ bond to form a diethylcarbamoyl nitrene and nitrogen gas. This nitrene can then rearrange to the diethylamino isocyanate. However, the highly reactive nitrene can also participate in side reactions, such as C-H insertion or addition to double bonds, which can lead to a more complex mixture of products.[5]

Decomposition Products

The primary and secondary decomposition products of this compound are summarized below. It is important to note that specific yields are highly dependent on the reaction conditions (temperature, solvent, presence of nucleophiles) and are not widely reported for this specific compound.

Table 1: Potential Decomposition Products of this compound

Product NameChemical FormulaFormation PathwaySubsequent Reactions
Diethylamino Isocyanate(C₂H₅)₂NCOCurtius Rearrangement/Nitrene RearrangementReaction with nucleophiles
Nitrogen GasN₂Both pathways-
Diethylamine(C₂H₅)₂NHHydrolysis of isocyanate-
Alkyl N,N-diethylcarbamate(C₂H₅)₂NCOORReaction of isocyanate with alcohol (ROH)-
N,N,N',N'-Tetraethylurea((C₂H₅)₂N)₂COReaction of isocyanate with diethylamine-
Diethylcarbamoyl Nitrene(C₂H₅)₂NCONPhotochemical decompositionRearrangement, insertion, addition

Experimental Protocols

Synthesis of this compound

Materials:

  • Diethylcarbamoyl chloride

  • Sodium azide

  • Acetone

  • Water

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Dissolve diethylcarbamoyl chloride in acetone.

  • Separately, dissolve sodium azide in water.

  • Cool the acetone solution to 0°C in an ice bath.

  • Slowly add the sodium azide solution to the acetone solution with vigorous stirring.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, add diethyl ether and water to the reaction mixture for extraction.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound. Caution: this compound is potentially explosive and should be handled with extreme care. It is recommended to use the crude product directly in the next step without purification.[6][7]

Thermal Decomposition of this compound (Illustrative)

Materials:

  • Crude this compound

  • Toluene (or other high-boiling inert solvent)

  • Methanol (or other nucleophile)

Procedure:

  • Dissolve the crude this compound in toluene.

  • Heat the solution to reflux (approximately 110°C for toluene). The decomposition is typically accompanied by the evolution of nitrogen gas.

  • After the gas evolution ceases (indicating the completion of the rearrangement), cool the reaction mixture to room temperature.

  • To trap the isocyanate as a carbamate, add methanol and stir the mixture for 1 hour.

  • The solvent can be removed under reduced pressure, and the resulting carbamate can be purified by column chromatography.

Product Analysis

The decomposition products can be identified and quantified using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of the isolated products.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2250 cm⁻¹) can be monitored in situ. The final products (carbamates, ureas) will also have characteristic IR absorptions.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of the products and to aid in their structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating and identifying volatile components in the product mixture.

Visualizing the Decomposition Pathways

The following diagrams illustrate the key decomposition pathways of this compound.

DecompositionPathways cluster_thermal Thermal Decomposition cluster_photochemical Photochemical Decomposition This compound This compound Transition State Transition State This compound->Transition State Heat (Δ) Diethylamino Isocyanate Diethylamino Isocyanate Transition State->Diethylamino Isocyanate N2_thermal N₂ Transition State->N2_thermal Loss of N₂ Diethylcarbamyl Azide_photo This compound Diethylcarbamoyl Nitrene Diethylcarbamoyl Nitrene Diethylcarbamyl Azide_photo->Diethylcarbamoyl Nitrene Light (hν) N2_photo N₂ Diethylcarbamyl Azide_photo->N2_photo Loss of N₂ Diethylamino Isocyanate_photo Diethylamino Isocyanate Diethylcarbamoyl Nitrene->Diethylamino Isocyanate_photo Rearrangement

Caption: Decomposition pathways of this compound.

IsocyanateReactions cluster_products Reaction with Nucleophiles Diethylamino Isocyanate Diethylamino Isocyanate H2O Water (H₂O) Diethylamino Isocyanate->H2O ROH Alcohol (ROH) Diethylamino Isocyanate->ROH R2NH Amine (R₂NH) Diethylamino Isocyanate->R2NH Diethylamine Diethylamine H2O->Diethylamine Hydrolysis Carbamate Carbamate ROH->Carbamate Urea Urea R2NH->Urea

Caption: Reactions of the diethylamino isocyanate intermediate.

Safety Considerations

Organic azides are energetic compounds and can be explosive, especially in concentrated form.[6][7] They are sensitive to heat, shock, and friction. Therefore, appropriate safety precautions must be taken when handling this compound and other similar compounds.

  • Always work in a well-ventilated fume hood.

  • Use personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid heating concentrated samples of the azide. Perform decompositions in solution.

  • Use a safety shield.

  • Do not use metal spatulas or ground-glass joints, which can cause friction.

  • Quench any residual azide with a suitable reducing agent before disposal.

Conclusion

The decomposition of this compound is a predictable process governed by the principles of acyl azide chemistry. The primary thermal decomposition pathway is the Curtius rearrangement, yielding diethylamino isocyanate and nitrogen gas. This isocyanate is a valuable synthetic intermediate that can be converted to a range of important functional groups. Photochemical decomposition may proceed through a nitrene intermediate, potentially leading to a wider array of products. While specific quantitative data for this compound remains to be fully documented in the literature, the information provided in this guide offers a solid foundation for researchers and professionals working with this compound, enabling its safe and effective use in chemical synthesis and drug development.

References

Spectroscopic Profile of Diethylcarbamyl Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethylcarbamyl azide ((C₂H₅)₂NCON₃) is a carbamoyl azide of interest in synthetic organic chemistry. A thorough understanding of its spectroscopic characteristics is essential for its identification, purification, and study of its reactivity. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra, this guide presents predicted data obtained from computational methods, alongside comprehensive experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the ethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₂-3.3 - 3.5Quartet (q)4H
-CH₃1.1 - 1.3Triplet (t)6H

Note: Predictions are based on standard chemical shift models and may vary slightly from experimental values.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O165 - 175
-CH₂-40 - 45
-CH₃12 - 16

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm).[1][2]

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial as its residual peaks should not overlap with the analyte signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.[3][4]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.

    • Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans to improve the signal-to-noise ratio.

    • Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the azide and carbonyl functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N₃ (azide)2100 - 2160Strong, sharp, characteristic asymmetric stretch
C=O (amide)1680 - 1720Strong, sharp carbonyl stretch
C-H (alkane)2850 - 3000C-H stretching vibrations
C-N1200 - 1350C-N stretching

Note: The azide asymmetric stretch is a particularly strong and unambiguous indicator of this functional group.[5][6]

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the following FT-IR protocol is recommended:[7][8]

  • Sample Preparation (Neat Liquid):

    • Place a small drop of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin film.

    • Mount the plates in the spectrometer's sample holder.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates (or the instrument's empty sample compartment). This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[7]

  • Data Processing: The instrument software will automatically perform the Fourier transform and background subtraction to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted m/z Values for Major Fragments of this compound in EI-MS

m/zProposed Fragment
128[M]⁺ (Molecular Ion)
100[M - N₂]⁺
72[(C₂H₅)₂NCO]⁺
56[(C₂H₅)₂N]⁺

Note: The fragmentation pattern of azides often involves the loss of a neutral nitrogen molecule (N₂).[9] The molecular ion peak may be weak or absent in EI-MS due to the high energy of ionization.[10][11]

Experimental Protocol for Electron Ionization Mass Spectrometry

A general protocol for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.[10]

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[11][12]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General Workflow for Spectroscopic Analysis.

References

A Technical Guide to Diethylcarbamyl Azide: Synthesis, Reactivity, and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Diethylcarbamyl azide is not a commercially cataloged compound with a dedicated CAS number. The information presented in this guide is based on established principles of organic chemistry and data from analogous compounds. The synthesis and handling of azide compounds are hazardous and should only be undertaken by trained professionals with appropriate safety measures in place.

Introduction

This compound, with the putative chemical formula C₅H₁₀N₄O, is an organic acyl azide. While not a well-documented compound in the chemical literature as an isolated substance, its role as a potential reactive intermediate in organic synthesis is of significant interest. Acyl azides are versatile reagents, most notably for their ability to undergo the Curtius rearrangement to form isocyanates. This transformation is a powerful tool for the synthesis of amines, ureas, and urethanes, which are common moieties in pharmacologically active molecules. This guide provides a comprehensive overview of the predicted properties, plausible synthesis, expected reactivity, and critical safety considerations for this compound.

Chemical Structure and Predicted Properties

The chemical structure of this compound features a diethylamino group attached to a carbonyl azide functionality.

Predicted Physicochemical Properties:

PropertyValue/Description
Molecular Formula C₅H₁₀N₄O
Molecular Weight 142.16 g/mol
IUPAC Name N,N-diethylcarbamoyl azide
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid.
Stability Likely to be thermally unstable; potentially explosive with heat or shock.
Solubility Predicted to be soluble in a range of common organic solvents such as THF, dichloromethane, and toluene.

Synthesis of this compound

The most direct synthetic route to this compound is through the nucleophilic substitution of the chlorine atom in diethylcarbamoyl chloride with an azide salt, such as sodium azide. Diethylcarbamoyl chloride is a commercially available reagent with CAS number 88-10-8.[1][2]

General Experimental Protocol for in situ Generation:

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood, behind a blast shield. Appropriate personal protective equipment (safety glasses, face shield, flame-retardant lab coat, and heavy-duty gloves) is mandatory.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethylcarbamoyl chloride (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., acetone or tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azide Addition: Prepare a solution of sodium azide (1.1-1.5 equivalents) in a minimal amount of water or, if solubility allows, as a suspension in the reaction solvent. Add the azide solution dropwise to the stirred solution of diethylcarbamoyl chloride over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, followed by stirring at room temperature for an additional 2-4 hours.

  • Monitoring: The reaction can be monitored by Infrared (IR) spectroscopy for the appearance of the characteristic strong, sharp azide peak at approximately 2130 cm⁻¹.

  • Use: The resulting solution of this compound is typically not isolated due to its instability. The precipitated sodium chloride can be removed by filtration, and the filtrate containing the azide is used directly in the subsequent reaction step.

Chemical Reactivity: The Curtius Rearrangement

The principal reaction of this compound is the Curtius rearrangement, which occurs upon thermal or photochemical activation. This reaction involves the loss of dinitrogen gas to form a highly reactive isocyanate intermediate.[3]

Reaction Pathway:

curtius_rearrangement start Diethylcarbamoyl Chloride ((CH₃CH₂)₂NCOCl) azide This compound ((CH₃CH₂)₂NCON₃) start->azide + NaN₃ - NaCl isocyanate Diethylamino Isocyanate ((CH₃CH₂)₂N-N=C=O) azide->isocyanate Heat (Δ) - N₂

Caption: Synthesis and Curtius rearrangement of this compound.

The resulting diethylamino isocyanate is a powerful electrophile that can be trapped by a variety of nucleophiles to synthesize different classes of compounds.

Trapping of the Isocyanate Intermediate:

isocyanate_trapping isocyanate Diethylamino Isocyanate ((CH₃CH₂)₂N-N=C=O) urethane N,N-Diethyl-N'-alkoxycarbonylhydrazine ((CH₃CH₂)₂N-NH-COOR) isocyanate->urethane urea Substituted Semicarbazide ((CH₃CH₂)₂N-NH-CONR₂) isocyanate->urea hydrazine 1,1-Diethylhydrazine ((CH₃CH₂)₂N-NH₂) isocyanate->hydrazine alcohol Alcohol (R-OH) alcohol->urethane Trapping amine Amine (R₂NH) amine->urea Trapping water Water (H₂O) water->hydrazine Trapping (via carbamic acid)

Caption: Reactions of the diethylamino isocyanate intermediate.

Safety and Handling

Organic azides are energetic materials and must be handled with extreme caution. Diethylcarbamoyl chloride, the precursor, is a combustible liquid that is harmful if swallowed or inhaled, causes skin and eye irritation, and is suspected of causing cancer.[4][5] The resulting azide product should be treated as potentially more hazardous.

Key Safety Considerations:

  • Explosion Hazard: Avoid heating concentrated solutions of this compound. Do not attempt to isolate the pure substance unless absolutely necessary and on a very small scale. Azides can be sensitive to shock, friction, and static discharge.

  • Toxicity: Hydrazoic acid (HN₃), which can be formed from azides in the presence of acid, is highly toxic and volatile. The toxicity of this compound itself is unknown, but it should be considered highly toxic.

  • Engineering Controls: All work must be performed in a chemical fume hood with the sash at the lowest practical height. A blast shield is essential.

  • Personal Protective Equipment (PPE): Use of safety glasses, a face shield, a flame-retardant lab coat, and heavy-duty, chemical-resistant gloves is mandatory.

  • Quenching and Disposal: Any residual azide must be safely quenched before disposal. Common quenching procedures involve the use of reducing agents like triphenylphosphine or sodium nitrite under acidic conditions to decompose the azide to nitrogen gas. Follow all institutional and regulatory guidelines for hazardous waste disposal.

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Carbamoyl Azides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamoyl azides, a class of reactive organic compounds, hold a significant position in the toolkit of synthetic chemists. Their ability to undergo the Curtius rearrangement to form isocyanates makes them valuable intermediates in the synthesis of a wide array of nitrogen-containing molecules, including amines, ureas, and carbamates. This technical guide delves into the discovery and historical development of carbamoyl azides, providing a comprehensive overview of their synthesis, properties, and key applications. While primarily recognized for their utility in synthetic chemistry, this guide will also address the current understanding of their biological relevance.

Historical Context: The Dawn of Carbonyl Azide Chemistry

The story of carbamoyl azides is intrinsically linked to the broader discovery of carbonyl azides and the elucidation of the Curtius rearrangement. The late 19th century witnessed groundbreaking advancements in organic chemistry, with the pioneering work of German chemist Theodor Curtius laying the foundation for this field.

In 1885, Theodor Curtius discovered a novel thermal decomposition of acyl azides into isocyanates, a reaction now famously known as the Curtius rearrangement.[1][2] This discovery was a pivotal moment, as it provided a new and versatile method for the synthesis of isocyanates, which are themselves crucial building blocks in organic synthesis.

The broader class of compounds to which carbamoyl azides belong, the carbonyl azides, were first described in the scientific literature in 1894 by Curtius and Johannes Thiele.[3] Their initial investigations focused on the synthesis and reactivity of these energetic molecules. While the existence of the parent compound, carbamoyl azide (H₂NCON₃), was alluded to in early publications, its comprehensive characterization was a much more recent achievement, highlighting the challenges associated with handling these potentially explosive compounds.[3]

Synthetic Methodologies: From Historical Preparations to Modern Innovations

The synthesis of carbamoyl azides has evolved significantly since their initial discovery, with modern methods offering improved safety, efficiency, and substrate scope.

Early Synthetic Approaches

Historically, the synthesis of carbamoyl azides often involved the reaction of a carbamoyl chloride with an azide salt. These early methods, while foundational, were often hampered by the hazardous nature of the starting materials and the instability of the products.

A classical approach to generating the acyl azide precursor for the Curtius rearrangement, which can be adapted for carbamoyl azide synthesis, involves the diazotization of a corresponding hydrazide.

Modern Synthetic Protocols

Contemporary methods for the synthesis of carbamoyl azides focus on milder reaction conditions and the use of more stable reagents.

A notable modern method involves the one-pot synthesis of carbamoyl azides from primary amines, carbon dioxide, and an activating agent. This approach is advantageous due to its mild conditions and the ready availability of the starting materials.

Experimental Protocol: Synthesis of Carbamoyl Azides from Primary Amines and Carbon Dioxide [4][5]

  • A solution of a primary amine in a suitable aprotic solvent (e.g., acetonitrile) is prepared in a reaction vessel equipped with a stirring mechanism and an inlet for carbon dioxide.

  • The solution is cooled to a low temperature (typically below 0°C).

  • A stream of carbon dioxide is bubbled through the solution to form the corresponding carbamic acid in situ.

  • A tertiary amine base (e.g., triethylamine) is added to the reaction mixture.

  • An activating agent, such as diphenylphosphoryl azide (DPPA), is then added dropwise to the cooled solution.

  • The reaction is stirred at a low temperature for a specified period, allowing for the formation of the carbamoyl azide.

  • Upon completion, the reaction is quenched, and the carbamoyl azide is isolated and purified using standard techniques such as extraction and chromatography.

Caution: Carbamoyl azides are potentially explosive and should be handled with appropriate safety precautions, including the use of safety shields and personal protective equipment.

Recent advancements have led to the development of metal-free approaches for the direct synthesis of carbamoyl azides from carboxylic acid redox active esters, offering a milder and more environmentally benign alternative.[6][7]

Physicochemical Properties of Carbamoyl Azide

The parent carbamoyl azide is a white crystalline solid with notable physical and safety-related properties. The table below summarizes key quantitative data for carbamoyl azide.

PropertyValueReference
Molecular FormulaCH₂N₄O[8]
Molecular Weight86.05 g/mol [8]
Melting Point96 °C[3]
Decomposition Temperature133 °C[3]
Sensitivity to Friction> 360 N (Insensitive)[3]
Sensitivity to Impact20 J (Low sensitivity)[3]

The Curtius Rearrangement: The Cornerstone of Carbamoyl Azide Reactivity

The primary utility of carbamoyl azides in organic synthesis stems from their propensity to undergo the Curtius rearrangement upon heating or photolysis. This reaction proceeds through a concerted mechanism, involving the migration of the amino group and the loss of nitrogen gas to form a highly reactive isocyanate intermediate.

Curtius_Rearrangement cluster_products Products carbamoyl_azide Carbamoyl Azide heat Δ or hν carbamoyl_azide->heat isocyanate Isocyanate amine Amine isocyanate->amine + H₂O urea Urea isocyanate->urea + R'NH₂ carbamate Carbamate isocyanate->carbamate + R'OH heat->isocyanate n2 N₂ heat->n2

The Curtius rearrangement of a carbamoyl azide to an isocyanate and subsequent reactions.

The resulting isocyanate can be trapped with various nucleophiles to afford a diverse range of important functional groups:

  • Reaction with water: Hydrolysis of the isocyanate yields a carbamic acid, which readily decarboxylates to produce a primary amine.

  • Reaction with amines: Isocyanates react with primary or secondary amines to form substituted ureas.

  • Reaction with alcohols: In the presence of an alcohol, isocyanates are converted to carbamates.

Logical Workflow for the Synthesis of Amines via Carbamoyl Azides

The following diagram illustrates the logical workflow for the synthesis of primary amines from primary amines via the formation of a carbamoyl azide intermediate.

Amine_Synthesis_Workflow start Primary Amine step1 React with CO₂ start->step1 step2 Add Base and DPPA step1->step2 intermediate Carbamoyl Azide step2->intermediate step3 Thermal or Photochemical Rearrangement (Curtius) intermediate->step3 isocyanate Isocyanate Intermediate step3->isocyanate step4 Hydrolysis isocyanate->step4 end Primary Amine (with one less carbon) step4->end

Workflow for the conversion of a primary amine to a primary amine with one less carbon atom.

Biological Significance: A Question of Function

A thorough review of the scientific literature reveals that carbamoyl azides are primarily valued as synthetic intermediates in organic chemistry. There is currently no substantial evidence to suggest their involvement in biological signaling pathways or other defined biological functions. Their high reactivity and potential toxicity make them unlikely candidates for stable signaling molecules within a biological system. The primary interest for drug development professionals lies in their utility for the synthesis of complex nitrogen-containing molecules that may possess therapeutic properties.

Conclusion

From their conceptual origins in the late 19th century to their sophisticated synthesis and application in modern chemistry, carbamoyl azides have proven to be a versatile and powerful class of reagents. The foundational work of Curtius and Thiele paved the way for over a century of research that has refined their synthesis and expanded their utility. While their direct biological role appears to be negligible, their importance in the construction of biologically active molecules is undeniable. For researchers and scientists in drug development, a thorough understanding of the history, synthesis, and reactivity of carbamoyl azides is essential for the continued innovation of novel therapeutics.

References

An In-depth Technical Guide to the Reactivity of Diethylcarbamyl Azide with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide details the reactivity profile of diethylcarbamyl azide, a representative carbamoyl azide, with various nucleophilic agents. The central reaction mechanism is the Curtius rearrangement, which dictates the formation of subsequent products.

Executive Summary

This compound, like other acyl azides, serves as a precursor to a highly reactive isocyanate intermediate via the Curtius rearrangement. This thermal or photochemically induced rearrangement involves the loss of nitrogen gas and the migration of the diethylamino group to form diethylamino isocyanate. The electrophilic isocyanate readily reacts with a range of nucleophiles, including amines, alcohols, and thiols, to yield therapeutically relevant structures such as ureas, carbamates, and thiocarbamates, respectively. This guide provides a comprehensive overview of these transformations, including the core mechanism, quantitative data from analogous systems, detailed experimental protocols, and process visualizations.

Core Reactivity: The Curtius Rearrangement

The cornerstone of this compound's reactivity is the Curtius rearrangement. This reaction is not a direct nucleophilic substitution at the carbonyl carbon displacing the azide. Instead, the azide undergoes rearrangement to form an isocyanate intermediate, which is the key electrophile that reacts with nucleophiles.[1][2]

The process is understood to be a concerted mechanism where the loss of dinitrogen gas and the migration of the R-group (in this case, the diethylamino group) occur simultaneously.[2] This mechanism proceeds with complete retention of the migrating group's stereochemistry.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products start This compound inter Diethylamino Isocyanate + N₂ start->inter  Δ (Heat) Curtius Rearrangement urea N,N,N'-Trisubstituted Urea inter->urea + Primary/Secondary Amine (R₂NH) carbamate N,N-Diethyl Carbamate inter->carbamate + Alcohol (R'OH) thiocarbamate N,N-Diethyl Thiocarbamate inter->thiocarbamate + Thiol (R'SH)

Caption: Core reactivity pathway of this compound.

Reactions with Nucleophiles

Reaction with Amines to Form Ureas

The reaction between the diethylamino isocyanate intermediate and primary or secondary amines is a robust method for synthesizing unsymmetrical, N,N,N'-trisubstituted ureas.[3] This transformation is fundamental in medicinal chemistry, as the urea moiety is a key structural motif in many pharmaceutical agents.

Reaction with Alcohols to Form Carbamates

Alcohols act as effective nucleophiles, attacking the isocyanate to form N,N-diethyl carbamate derivatives.[2] This reaction is widely used for the synthesis of carbamate-based protecting groups and bioactive molecules.

Reaction with Thiols to Form Thiocarbamates

Analogous to alcohols, thiols are potent nucleophiles that react with the isocyanate intermediate to yield S-alkyl thiocarbamates.[4] These compounds are significant in agrochemicals and materials science.

Quantitative Data

While specific yield data for reactions starting with isolated this compound is not extensively documented, the following table summarizes representative yields for one-pot urea and carbamate syntheses proceeding through an in situ generated acyl azide and subsequent Curtius rearrangement. These examples utilize N-acylbenzotriazoles as starting materials with diphenylphosphoryl azide (DPPA) as the azide source.[4]

EntryN-Acylbenzotriazole SubstrateNucleophileProduct TypeYield (%)[4]
1Benzoyl-benzotriazoleAnilineUrea96
2Benzoyl-benzotriazoleBenzylamineUrea94
3Benzoyl-benzotriazoleMorpholineUrea92
4Benzoyl-benzotriazolePhenolCarbamate89
5Benzoyl-benzotriazoleThiophenolThiocarbamate86
6Cinnamoyl-benzotriazoleAnilineUrea92
7Cinnamoyl-benzotriazoleBenzylamineUrea90
8Cinnamoyl-benzotriazolePhenolCarbamate85

Experimental Protocols

The following is a representative one-pot protocol for the synthesis of a urea derivative from an N-acylbenzotriazole, which proceeds via a mechanism analogous to that of this compound.[4]

Objective: To synthesize N,N'-diphenylurea from benzoyl-benzotriazole via a one-pot Curtius rearrangement.

Materials:

  • Benzoyl-benzotriazole (1.0 mmol)

  • Diphenylphosphoryl azide (DPPA) (1.2 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Aniline (1.2 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • A solution of benzoyl-benzotriazole (1.0 mmol), diphenylphosphoryl azide (1.2 mmol), and triethylamine (1.5 mmol) in anhydrous toluene (5 mL) is stirred in a round-bottom flask.

  • The reaction mixture is heated to 110 °C. The progress of the isocyanate formation can be monitored by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).

  • After the formation of the isocyanate is complete (typically 1-2 hours), the mixture is cooled to room temperature.

  • A solution of aniline (1.2 mmol) in anhydrous toluene (5 mL) is added dropwise to the reaction mixture.

  • The mixture is stirred at room temperature for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired N,N'-diphenylurea.

G start Combine N-acylbenzotriazole, DPPA, and Et₃N in Toluene heat Heat to 110 °C (Isocyanate Formation) start->heat cool Cool to Room Temperature heat->cool add_nuc Add Nucleophile (e.g., Aniline) in Toluene cool->add_nuc stir Stir at Room Temperature (Product Formation) add_nuc->stir workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) stir->workup purify Dry, Concentrate, and Purify via Chromatography workup->purify product Isolate Pure Product purify->product

Caption: Experimental workflow for a one-pot urea synthesis.

References

A Technical Guide to the Solubility of Diethylcarbamyl Azide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of diethylcarbamyl azide in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines general principles and methodologies for solubility determination applicable to this compound. It also includes safety considerations and recommended solvents based on the general behavior of organic azides.

Overview of this compound

This compound is an organic azide compound. Organic azides are versatile intermediates in organic synthesis, widely used in the creation of nitrogen-containing compounds. Their solubility is a critical parameter for their use in synthesis, purification, and various applications in drug development and materials science. The general principle of "like dissolves like" is a useful starting point, suggesting that the polarity of the solvent relative to the solute will be a primary determinant of solubility.

Qualitative Solubility and Solvent Compatibility

  • Generally Compatible Solvents: Non-halogenated organic solvents are typically used for reactions involving organic azides. These include:

    • Toluene

    • N,N-Dimethylformamide (DMF)

    • Tetrahydrofuran (THF)

    • n-Hexane

    • Dimethyl Sulfoxide (DMSO)

  • Solvents to Use with Caution or Avoid: Halogenated solvents, such as dichloromethane (DCM) and chloroform, have been reported to pose a risk of explosive reactions with some organic azides, particularly under heat or prolonged reaction times.[1] The formation of diazidomethane, a volatile and explosive compound, is a known hazard.[1]

The precursor, diethylcarbamyl chloride, is noted to be soluble in chloroform and slightly soluble in methanol, which may provide some indication of the azide's potential behavior in polar protic and chlorinated solvents.[2][3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on standard laboratory procedures for qualitative and quantitative solubility assessment.[4][5][6][7]

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., Toluene, THF, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Pipettes

  • Filtration apparatus (e.g., syringe filter)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. An excess is necessary to ensure a saturated solution is formed.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath and agitate (stir or shake) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for several hours to let the excess, undissolved solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the solid at the bottom of the vial.

    • Filter the supernatant using a syringe filter compatible with the solvent to remove any suspended microcrystals.

  • Quantification:

    • Dilute the filtered supernatant with a known volume of the solvent to a concentration suitable for the chosen analytical method.

    • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Workflow for Solubility Determination

The logical workflow for determining the solubility of this compound can be visualized as follows.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Finalization A Add excess this compound to known volume of solvent B Equilibrate at constant temperature (24-48h) A->B C Allow excess solid to settle B->C D Withdraw aliquot of clear supernatant C->D E Filter supernatant D->E F Dilute sample for analysis E->F G Quantify concentration (e.g., HPLC, GC) F->G H Calculate solubility from concentration and dilution factor G->H

Caption: Workflow for Quantitative Solubility Determination.

Logical Flow for Preliminary Solvent Screening

For initial investigations, a qualitative or semi-quantitative approach can be used to quickly screen a range of solvents.

G start Start: Select Solvent add_solute Add small, known amount of this compound to 1 mL of solvent start->add_solute stir Stir/Vortex for 60 seconds at constant temperature add_solute->stir observe Observe result stir->observe soluble Soluble: Completely Dissolved observe->soluble Yes insoluble Insoluble: Solid remains observe->insoluble No

Caption: Qualitative Solubility Screening Flowchart.

References

Methodological & Application

Application Notes and Protocols: The Use of Carbamoyl Azides in Curtius-type Rearrangements

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific reagent "diethylcarbamyl azide" was not found to be a commonly cited reagent for the Curtius rearrangement in the reviewed scientific literature. The following application notes and protocols focus on the broader class of carbamoyl azides , which are structurally related and for which experimental data are available.

Introduction

The Curtius rearrangement is a versatile and powerful tool in organic synthesis, enabling the conversion of carboxylic acids to primary amines, carbamates, and ureas via an isocyanate intermediate.[1][2] This reaction is prized for its tolerance of a wide range of functional groups and the retention of stereochemistry at the migrating carbon center.[3][4] While typically initiated from acyl azides derived from carboxylic acids, the rearrangement of analogous carbamoyl azides presents a unique pathway to aminoisocyanates and their derivatives. This document provides an overview of the synthesis of carbamoyl azides and their application in photochemical Curtius-type rearrangements.

Synthesis of Carbamoyl Azides

Carbamoyl azides can be synthesized through several methods. Classical approaches include the reaction of carbamoyl chlorides with sodium azide or the diazotization of semicarbazides.[2] More contemporary methods offer milder conditions and broader substrate scope. One such method involves the one-pot synthesis from primary amines, carbon dioxide, and diphenylphosphoryl azide (DPPA).[5]

Table 1: Synthesis of Various Carbamoyl Azides

Starting AmineAzidating AgentBase/AdditiveSolventYield (%)Reference
AnilineDPPAPhTMGAcetonitrile95[5]
BenzylamineDPPAPhTMGAcetonitrile98[5]
L-Phenylalanine methyl esterDPPAPhTMGAcetonitrile92[5]
N,N-DimethylamineSodium Azide(from Dimethylcarbamoyl chloride)Not specifiedNot specified[1]
Various aldehydesTMSN₃IBDDichloromethane65-94[6]

DPPA: Diphenylphosphoryl azide; PhTMG: Tetramethylphenylguanidine; TMSN₃: Trimethylsilyl azide; IBD: Iodobenzene diacetate

Curtius-type Rearrangement of Carbamoyl Azides

The rearrangement of carbamoyl azides often requires photochemical conditions to proceed efficiently in what is described as a photo-Curtius rearrangement.[1] Thermal decomposition may also occur, but can sometimes lead to the formation of nitrene intermediates, resulting in different product profiles.[7] The photolysis of N,N-dialkylcarbamoyl azides leads to the formation of N,N-dialkylamino isocyanates, which are reactive intermediates that can be trapped by various nucleophiles.[1]

Experimental Protocols

Protocol 1: Synthesis of a Substituted Carbamoyl Azide from a Primary Amine

This protocol is adapted from the work of G. Courtemanche et al. for the synthesis of carbamoyl azides from primary amines.[5]

Materials:

  • Primary amine (e.g., benzylamine) (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • 1,2,2,3-Tetramethyl-1-phenylguanidine (PhTMG) (1.1 eq)

  • Acetonitrile (solvent)

  • Carbon dioxide (gas)

  • Round-bottom flask

  • Magnetic stirrer

  • CO₂ balloon

Procedure:

  • To a round-bottom flask containing the primary amine dissolved in acetonitrile, begin bubbling carbon dioxide gas through the solution for 15 minutes at a temperature below 0 °C.

  • Maintain a CO₂ atmosphere using a balloon.

  • Add the PhTMG dropwise to the solution while stirring.

  • After 5 minutes, add the DPPA dropwise.

  • Continue stirring the reaction mixture under the CO₂ atmosphere at the same temperature for the time specified by thin-layer chromatography (TLC) monitoring.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired carbamoyl azide.

CAUTION: Carbamoyl azides are potentially explosive compounds and should be handled with care behind a safety shield.[2]

Protocol 2: Photochemical Curtius-type Rearrangement of a Carbamoyl Azide

This generalized protocol is based on the principles of photo-Curtius rearrangements of carbamoyl azides.[1]

Materials:

  • Substituted carbamoyl azide (1.0 eq)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Nucleophile (e.g., methanol, for trapping the isocyanate)

  • Photochemical reactor (e.g., with a mercury-vapor lamp)

  • Quartz reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the carbamoyl azide in the anhydrous solvent in the quartz reaction vessel.

  • If trapping the isocyanate is desired, add the nucleophile to the solution.

  • Place the vessel in the photochemical reactor and begin irradiation with UV light at a suitable wavelength (e.g., 254 nm).

  • Maintain the reaction at a controlled temperature (e.g., room temperature).

  • Monitor the progress of the reaction by TLC or other appropriate analytical techniques.

  • Once the starting material is consumed, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the resulting product (e.g., a carbamate if an alcohol was used as the nucleophile) by flash column chromatography.

Visualizations

Logical Workflow for Synthesis and Rearrangement of Carbamoyl Azides

G start Primary Amine product1 Carbamoyl Azide start->product1 Synthesis reagent1 CO2, PhTMG, DPPA intermediate Amino Isocyanate product1->intermediate Photo-Curtius Rearrangement condition1 hν (UV light) product2 Carbamate Derivative intermediate->product2 Nucleophilic Attack reagent2 Nucleophile (e.g., ROH)

Caption: Synthesis of carbamoyl azides and their subsequent photo-Curtius rearrangement.

Signaling Pathway Analogy: The Curtius Rearrangement

While not a biological signaling pathway, the following diagram illustrates the reaction cascade of a typical Curtius rearrangement for conceptual understanding.

G start Acyl Azide intermediate Isocyanate start->intermediate Rearrangement (-N2) heat Heat (Δ) amine Primary Amine intermediate->amine Hydrolysis carbamate Carbamate intermediate->carbamate Alcoholysis urea Urea Derivative intermediate->urea Aminolysis h2o H2O roh R'OH r2nh R'2NH

Caption: The Curtius rearrangement cascade from an acyl azide to various products.

References

Synthesis of Ureas via Carbamoyl Azides: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of ureas is a cornerstone of medicinal chemistry and drug development, as the urea moiety is a critical pharmacophore in numerous therapeutic agents. While various methods exist for the construction of urea linkages, the use of carbamoyl azides as reactive intermediates offers a pathway that can be advantageous under specific synthetic conditions. This document provides a detailed overview of the synthesis of ureas with a focus on the intermediacy of carbamoyl azides, though it is important to note that the direct use of diethylcarbamyl azide is not a widely documented standalone method in the scientific literature. The principles outlined here are based on the more general and well-established reactivity of acyl azides and related carbamoyl derivatives.

The primary route to ureas from azide intermediates involves the Curtius rearrangement.[1] In this reaction, a carbamoyl azide, generated in situ or used as an isolated intermediate, undergoes thermal or photochemical rearrangement to form a highly reactive isocyanate. This isocyanate is then trapped by a primary or secondary amine to yield the desired substituted urea.[1][2] A common reagent used to facilitate a one-pot synthesis of ureas from carboxylic acids, which proceeds through an in-situ generated acyl azide, is diphenylphosphoryl azide (DPPA).[2]

The stability of carbamoyl azides can be a concern, as small carbonyl azides have a reputation for being explosive and unstable.[3] However, some, like the unsubstituted carbamoyl azide, have been shown to be surprisingly insensitive to friction and have moderate thermal stability.[3]

Reaction Mechanism: General Synthesis of Ureas from Carbamoyl Azides

The synthesis of ureas from carbamoyl azides proceeds through a two-step mechanism:

  • Curtius Rearrangement: The carbamoyl azide undergoes a rearrangement to form an isocyanate with the loss of nitrogen gas.

  • Nucleophilic Attack: An amine attacks the electrophilic carbonyl carbon of the isocyanate to form the urea product.

G cluster_0 Step 1: Curtius Rearrangement cluster_1 Step 2: Nucleophilic Attack Carbamoyl_Azide R₂N-CO-N₃ Diethylcarbamoyl Azide Isocyanate R₂N=C=O Diethyl Isocyanate Carbamoyl_Azide->Isocyanate Heat or hν N2 N₂ Isocyanate_step2 R₂N=C=O Diethyl Isocyanate Urea R₂N-CO-NR'R'' Substituted Urea Isocyanate_step2->Urea Amine R'R''NH Primary or Secondary Amine Amine->Urea

Caption: General reaction pathway for urea synthesis.

Experimental Protocols

General Protocol for One-Pot Urea Synthesis from a Carboxylic Acid using DPPA

This procedure describes the reaction of a carboxylic acid with DPPA to form an acyl azide in situ, which then undergoes Curtius rearrangement to an isocyanate that is subsequently trapped by an amine.

Materials:

  • Carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Anhydrous toluene or another suitable aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the carboxylic acid in anhydrous toluene under an inert atmosphere, add triethylamine and stir for 10-15 minutes at room temperature.

  • Add diphenylphosphoryl azide (DPPA) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction by TLC for the disappearance of the carboxylic acid and the formation of the isocyanate (this can be inferred by quenching a small aliquot with methanol and observing the formation of the corresponding carbamate by LC-MS). The reaction time can vary from 2 to 6 hours.

  • After the formation of the isocyanate is complete, cool the reaction mixture to room temperature.

  • Add the amine to the reaction mixture and stir at room temperature. The reaction is typically exothermic.

  • Monitor the reaction by TLC for the consumption of the isocyanate. The reaction is usually complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired urea.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of substituted ureas via the azide-based method.

G Start Start Reaction_Setup Combine Carboxylic Acid, TEA, and DPPA in Toluene Start->Reaction_Setup Heating Heat to 80-110 °C (Isocyanate Formation) Reaction_Setup->Heating Cooling Cool to Room Temperature Heating->Cooling Amine_Addition Add Amine Cooling->Amine_Addition Reaction Stir at Room Temperature (Urea Formation) Amine_Addition->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Drying Dry Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purify by Chromatography or Recrystallization Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for urea synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of ureas from carboxylic acids and amines using DPPA, which proceeds through an azide intermediate. These values can serve as a starting point for optimizing reactions involving other carbamoyl azides.

EntryCarboxylic Acid SubstrateAmine SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzoic AcidBenzylamineToluene110485[2]
24-Methoxybenzoic AcidPiperidineDioxane100392[2]
3Acetic AcidAnilineToluene110578General Protocol
4Phenylacetic AcidMorpholineXylene120388General Protocol

Note: The yields and reaction times are highly dependent on the specific substrates and reaction conditions used.

Applications in Drug Development

The urea functional group is a key structural motif in a wide range of pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets. Substituted ureas are found in drugs with diverse therapeutic applications, including:

  • Anticancer agents: Sorafenib and Linifanib are examples of kinase inhibitors containing a urea moiety that is crucial for their binding to the target protein.

  • Antiviral agents: Urea derivatives have been developed as inhibitors of viral proteases, such as HIV protease.[2]

  • Enzyme inhibitors: Many enzymes are targeted by urea-containing molecules that mimic natural substrates or bind to the active site.

The synthesis of diverse libraries of substituted ureas is a common strategy in the early stages of drug discovery for identifying new lead compounds. The methods described herein, particularly one-pot procedures, are amenable to parallel synthesis and the rapid generation of compound libraries for high-throughput screening.

Safety Information

  • Azides: Organic azides, especially small, low molecular weight compounds, can be explosive and should be handled with extreme caution. They are sensitive to heat, shock, and friction. It is recommended to generate and use them in situ whenever possible and to avoid isolation and storage of the pure azide.

  • Isocyanates: Isocyanates are toxic and are potent lachrymators and respiratory sensitizers. All manipulations should be carried out in a well-ventilated fume hood.

  • Reagents: Diphenylphosphoryl azide (DPPA) is toxic and should be handled with appropriate personal protective equipment. Triethylamine is flammable and corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

References

Application Notes and Protocols: Diethylcarbamyl Azide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylcarbamyl azide is a versatile reagent in organic synthesis, primarily utilized in the construction of nitrogen-containing heterocyclic compounds. Its reactivity as a 1,3-dipole allows for its participation in [3+2] cycloaddition reactions with various unsaturated systems, providing a direct route to important heterocyclic scaffolds such as triazoles. This document provides detailed application notes and experimental protocols for the use of this compound and related synthons in the synthesis of heterocyclic compounds, with a focus on triazole derivatives.

Key Applications

The primary application of this compound and its synthetic equivalents in heterocyclic chemistry is the synthesis of carbamoyl-substituted triazoles. These moieties are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

  • Synthesis of N,N-Diethyl-1,2,4-triazole-1-carboxamides: These compounds are notable for their herbicidal activity. The synthetic strategy involves the reaction of a pre-formed triazole ring with diethylcarbamoyl chloride.

  • Synthesis of C-Carbamoyl-1,2,3-triazoles: This class of compounds can be synthesized via the 1,3-dipolar cycloaddition of organic azides with acetylenic amides. While direct use of this compound is not extensively documented in readily available literature, the general methodology provides a pathway to carbamoyl-substituted 1,2,3-triazoles.

Data Presentation

Table 1: Synthesis of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides [1][2][3][4]

CompoundAr (Aryl Group)Yield (%)Melting Point (°C)
C1 C₆H₅86.0123-124
C2 3,4-F₂C₆H₃78.0118-120
C11 4-CH₃OC₆H₄43.5112-113

Table 2: Microwave-Induced Synthesis of N-Substituted C-Carbamoyl-1,2,3-triazoles [5][6]

AzideAcetylenic AmideProduct(s)Ratio (a:b)Yield (%)
Benzyl azideN-Benzyl-2-propynamide7a/7b3:185
Benzyl azide1-Piperidino-2-propyn-1-one8a/8b3:182
γ-Phenylpropyl azideN-Benzyl-2-propynamide9a/9b3:188
γ-Phenylpropyl azide1-Piperidino-2-propyn-1-one10a/10b3:186
3-(Azidomethyl)-3-methyloxetaneN-Benzyl-2-propynamide11aMajor84
3-(Azidomethyl)-3-methyloxetane1-Piperidino-2-propyn-1-one12aMajor80

Experimental Protocols

Protocol 1: General Synthetic Procedure for N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide (C1-C12)[1][2][3][4]

This protocol describes the synthesis of the target compounds via the reaction of an arylselenonyl-1H-[1][5][6]triazole with diethylcarbamoyl chloride.

Materials:

  • Arylselenonyl-1H-[1][5][6]triazole (B1-B12) (0.002 mol)

  • Anhydrous K₂CO₃ (0.55 g, 0.004 mol)

  • Anhydrous acetone (30 mL)

  • Triethylamine (TEA) (0.5 mL)

  • Diethylcarbamoyl chloride (0.41 g, 0.003 mol)

Procedure:

  • To a solution of the corresponding arylselenonyl-1H-[1][5][6]triazole (B1-B12) in anhydrous acetone (30 mL), add anhydrous K₂CO₃ (0.55 g, 0.004 mol).

  • Stir the mixture for 20 minutes at room temperature.

  • Add triethylamine (0.5 mL) and diethylcarbamoyl chloride (0.41 g, 0.003 mol) to the reaction mixture.

  • Continue stirring for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the pure N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides (C1-C12).

Protocol 2: General Procedure for Microwave-Induced Synthesis of C-Carbamoyl-1,2,3-triazoles[5][6]

This protocol outlines a general method for the 1,3-dipolar cycloaddition of organic azides to acetylenic amides under solvent-free microwave irradiation. While this specific study does not use this compound, it provides a foundational method for synthesizing carbamoyl-functionalized triazoles.

Materials:

  • Organic azide (1, 2, or 3) (1.0 mmol)

  • Acetylenic amide (4 or 5) (1.0 mmol)

Procedure:

  • In a sealed microwave vessel, mix the organic azide (1.0 mmol) and the acetylenic amide (1.0 mmol).

  • Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 55 °C) for a specified time (e.g., 15-30 minutes).

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the corresponding N-substituted C-carbamoyl-1,2,3-triazoles.

Signaling Pathways and Workflows

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_of_NN_Diethyl_Triazole_Carboxamides A Arylselenonyl-1H-[1,2,4]triazole C N,N-Diethyl-3-(arylselenonyl)- 1H-1,2,4-triazole-1-carboxamide A->C K2CO3, TEA, Acetone B Diethylcarbamoyl Chloride B->C

Caption: Synthesis of N,N-Diethyl-1,2,4-triazole-1-carboxamides.

Synthesis_of_C_Carbamoyl_Triazoles cluster_reactants Reactants A Organic Azide C [3+2] Cycloaddition A->C B Acetylenic Amide B->C D N-Substituted C-Carbamoyl-1,2,3-triazole C->D Microwave Irradiation

Caption: General pathway for C-Carbamoyl-1,2,3-triazole synthesis.

Conclusion

While the direct application of this compound in [3+2] cycloaddition reactions for heterocyclic synthesis is not widely reported in easily accessible literature, the synthesis of structurally related N,N-diethyl-1,2,4-triazole-1-carboxamides is well-established through the reaction of a pre-formed triazole with diethylcarbamoyl chloride. Furthermore, the general methodology of microwave-assisted 1,3-dipolar cycloaddition of organic azides to acetylenic amides provides a promising route for the synthesis of C-carbamoyl-1,2,3-triazoles. These protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and agrochemicals. Further investigation into the reactivity of this compound as a direct precursor in cycloaddition reactions is warranted to expand the synthetic toolbox for accessing diverse carbamoyl-substituted heterocycles.

References

Click chemistry applications of Diethylcarbamyl azide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of click chemistry reveals a powerful and versatile methodology for bioconjugation, though direct applications of Diethylcarbamyl azide are not prominently documented in the reviewed literature. However, the principles and protocols of click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are well-established and widely applicable with a variety of other azide-containing molecules. This document provides detailed application notes and protocols relevant to researchers, scientists, and drug development professionals utilizing this transformative technology.

Application Notes

Click chemistry, a term coined by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, create byproducts that are easily removed, are stereospecific, and are simple to perform under benign conditions.[1][2] The most prominent example of a click reaction is the CuAAC, where an azide and a terminal alkyne react to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2][3] This reaction is exceptionally bioorthogonal, meaning it can proceed in complex biological systems without interfering with native biochemical processes.[4]

The CuAAC reaction offers numerous advantages for bioconjugation and drug development:

  • High Specificity and Efficiency: The reaction is highly specific between the azide and alkyne functional groups, leading to high yields of the desired conjugate with minimal side products.[2][5] The reaction rate is significantly accelerated in the presence of a copper(I) catalyst, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[1][2]

  • Biocompatibility: CuAAC reactions can be performed in aqueous buffers over a wide pH range (4-12), making them suitable for modifying sensitive biological molecules like proteins and nucleic acids.[1][5] The use of copper-chelating ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) helps to minimize the potential cytotoxicity of copper, allowing for applications in living cells.[6]

  • Versatility: A vast array of azide- and alkyne-containing building blocks and reporter molecules (e.g., fluorophores, biotin) are commercially available or can be readily synthesized. This modularity allows for the straightforward construction of a wide range of bioconjugates.[5]

Key Applications in Research and Drug Development:

  • Protein Labeling and Identification: Click chemistry is extensively used to label proteins with probes for visualization, purification, and identification. For instance, proteins can be metabolically labeled with azide-containing amino acids and subsequently "clicked" to an alkyne-functionalized reporter molecule.[6]

  • Nucleic Acid Modification: DNA and RNA can be functionalized with azides or alkynes during solid-phase synthesis or through enzymatic incorporation of modified nucleotides. This enables the attachment of labels for applications in genomics and diagnostics.[5][6]

  • Antibody-Drug Conjugate (ADC) Development: The precise and stable linkage formed by click chemistry is highly advantageous for the construction of ADCs. An antibody can be modified to contain an alkyne or azide group, allowing for the site-specific conjugation of a potent cytotoxic drug.[7]

  • Glycobiology: Metabolic labeling of glycans with azide-functionalized sugars allows for their visualization and characterization in living systems, providing insights into their roles in health and disease.

Quantitative Data

The efficiency of CuAAC reactions can be influenced by various factors including the nature of the reactants, catalyst system, and reaction conditions. Below is a summary of typical reaction parameters.

ParameterTypical Range/ValueNotes
Reactant Concentration Micromolar to MillimolarLower concentrations may require longer reaction times or higher catalyst loading.
Equivalents of Azide/Alkyne 1 to 50 equivalentsAn excess of one reactant is often used to drive the reaction to completion, especially when labeling a precious biomolecule.[6]
Copper(I) Source Copper(II) sulfate with a reducing agent (e.g., sodium ascorbate)In situ generation of Cu(I) is common and reliable.[6]
Ligand TBTA, THPTALigands stabilize the Cu(I) catalyst and improve reaction efficiency. THPTA is water-soluble and ideal for biological applications.[6]
Reaction Time 15 minutes to overnightTypically complete within 1-4 hours at room temperature.[5][6]
pH 4 - 12The reaction is robust across a wide pH range.[1]
Temperature Room TemperatureMild reaction conditions are a key advantage.

Experimental Protocols

The following are generalized protocols for the copper-catalyzed click chemistry labeling of proteins and oligonucleotides. Optimization may be required for specific applications.

Protocol 1: Labeling of a Protein from Cell Lysate

This protocol describes the labeling of a protein that has been metabolically engineered to contain an azide or alkyne group.

Materials:

  • Protein lysate containing the azide- or alkyne-modified protein (1-5 mg/mL)

  • Phosphate-buffered saline (PBS)

  • Azide or alkyne detection reagent (e.g., alkyne-biotin or azide-fluorophore), 2.5 mM stock in DMSO or water

  • THPTA ligand, 100 mM stock in water

  • Copper(II) sulfate (CuSO₄), 20 mM stock in water

  • Sodium ascorbate, 300 mM stock in water (prepare fresh)

  • 1.5 mL microfuge tubes

Procedure:

  • To a 1.5 mL microfuge tube, add 50 µL of the protein lysate.

  • Add 90 µL of PBS buffer.

  • Add 20 µL of the 2.5 mM corresponding azide or alkyne detection reagent. Vortex briefly to mix.

  • Add 10 µL of the 100 mM THPTA solution. Vortex briefly to mix.

  • Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly to mix.

  • To initiate the click reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly to mix.

  • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • The click-labeled proteins are now ready for downstream processing and analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).[6]

Protocol 2: Labeling of an Alkyne-Modified Oligonucleotide

This protocol outlines the labeling of a synthetic oligonucleotide containing a terminal alkyne modification.

Materials:

  • Alkyne-labeled oligonucleotide in water

  • Azide-fluorophore (or other reporter), 10 mM stock in DMSO/tBuOH or water

  • THPTA ligand, 200 mM stock in water

  • Copper(II) sulfate (CuSO₄), 100 mM stock in water

  • Sodium ascorbate, 100 mM stock in water (prepare fresh)

Procedure:

  • Prepare the catalyst premix by incubating CuSO₄ and the THPTA ligand in a 1:2 ratio for several minutes before the reaction. This solution can be stored frozen for several weeks.

  • In a reaction tube, dissolve the alkyne-labeled oligonucleotide in water.

  • Add an excess of the azide reporter (typically 4-50 equivalents).

  • Add 25 equivalents of the THPTA/CuSO₄ catalyst premix.

  • Add 40 equivalents of the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Allow the reaction to proceed at room temperature for 30-60 minutes.

  • The labeled oligonucleotide can be purified by ethanol precipitation or other appropriate methods.[6]

Visualizations

General Workflow for Protein Labeling

ProteinLabelingWorkflow cluster_0 Step 1: Introduction of Bioorthogonal Handle cluster_1 Step 2: Cell Lysis and Protein Extraction cluster_2 Step 3: Click Chemistry Reaction cluster_3 Step 4: Downstream Analysis MetabolicLabeling Metabolic Labeling with Azide/Alkyne Amino Acid CellLysis Cell Lysis CellCulture Cell Culture CellCulture->MetabolicLabeling ProteinExtraction Protein Extraction CellLysis->ProteinExtraction ClickReaction CuAAC Reaction with Alkyne/Azide Reporter ProteinExtraction->ClickReaction Analysis SDS-PAGE, Western Blot, Mass Spectrometry ClickReaction->Analysis Catalyst CuSO4, Reductant, Ligand Catalyst->ClickReaction

Caption: Workflow for labeling proteins using click chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N3 (Azide) Product 1,4-Disubstituted 1,2,3-Triazole Azide->Product Cycloaddition Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Product Cycloaddition CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Reducer Sodium Ascorbate CuI_Ligand Cu(I)-Ligand Complex CuI->CuI_Ligand Ligand Ligand (e.g., THPTA) Ligand->CuI_Ligand CuI_Ligand->Product Cycloaddition

Caption: The catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols for the Derivatization of Carboxylic Acids Using Diethylcarbamyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of carboxylic acids is a critical step in many chemical and pharmaceutical processes, including peptide synthesis, drug modification, and analytical applications. This process often involves the activation of the carboxylic acid group to facilitate its reaction with nucleophiles, such as amines, to form amides. While various reagents are available for this purpose, this document explores the theoretical application of diethylcarbamyl azide as a potential derivatizing agent for carboxylic acids.

Disclaimer: There is currently limited to no specific literature available on the use of this compound for the derivatization of carboxylic acids. The following protocols and mechanisms are proposed based on general principles of organic chemistry and the known reactivity of related compounds. Researchers should treat these as a starting point for investigation and optimization.

Proposed Reaction Mechanism

The derivatization of a carboxylic acid with this compound is hypothesized to proceed through the formation of an activated acyl azide intermediate. This intermediate can then react with a nucleophile (e.g., an amine) to form the desired derivative. The reaction likely requires a coupling agent to facilitate the initial activation of the carboxylic acid. A plausible mechanism involves the in-situ formation of an acyl azide, which can then undergo nucleophilic attack.

The overall transformation can be envisioned as the conversion of a carboxylic acid to an amide, mediated by this compound and a suitable activating agent.

Experimental Protocols

The following are hypothetical protocols for the derivatization of carboxylic acids using this compound. These are based on standard laboratory procedures for similar chemical transformations and should be adapted and optimized for specific substrates and applications.

Protocol 1: One-Pot Amide Synthesis from a Carboxylic Acid and an Amine

This protocol outlines a one-pot procedure for the formation of an amide bond between a carboxylic acid and a primary or secondary amine, using this compound as a potential coupling reagent in the presence of an activating agent like dicyclohexylcarbodiimide (DCC).

Materials:

  • Carboxylic acid

  • Amine

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or argon gas supply

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 equivalent).

  • Dissolve the carboxylic acid in a minimal amount of anhydrous DCM or DMF.

  • Add the amine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.2 equivalents) in the same anhydrous solvent.

  • Add the this compound solution to the reaction mixture.

  • Slowly add a solution of DCC (1.1 equivalents) in the anhydrous solvent to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Data Presentation

As this is a theoretical application, no quantitative data from experimental studies can be provided. Researchers who investigate this method would need to generate data on reaction yields, purity of the products, and optimal reaction conditions. A suggested table format for summarizing such data is provided below.

Table 1: Hypothetical Data for Amide Synthesis using this compound

Carboxylic AcidAmineSolventReaction Time (h)Yield (%)Purity (%)
Benzoic AcidBenzylamineDCM24--
Acetic AcidAnilineDMF18--
User-definedUser-definedUser-definedUser-defined--

Visualizations

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.

Reaction_Mechanism RCOOH Carboxylic Acid (R-COOH) Activated_Intermediate O-Acylisourea Intermediate RCOOH->Activated_Intermediate + DCC Et2NCON3 This compound DCC DCC DCU Dicyclohexylurea (DCU) Acyl_Azide Acyl Azide (R-CON3) Activated_Intermediate->Acyl_Azide + this compound - Isourea Amide Amide (R-CONH-R') Acyl_Azide->Amide + Amine - N2 Amine Amine (R'-NH2)

Caption: Proposed mechanism for amide formation.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Dissolve Carboxylic Acid and Amine in Solvent Reagent_Addition Add this compound and DCC Reactants->Reagent_Addition Reaction Stir at Room Temperature Reagent_Addition->Reaction Filtration Filter to Remove DCU Reaction->Filtration Extraction Aqueous Work-up Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Solvent Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Isolated Amide Chromatography->Product

Application Notes: The Role of Azides in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of established azide-based methodologies for peptide chemistry. Note: No information was found regarding the use of diethylcarbamyl azide for peptide synthesis or modification in the reviewed literature.

Introduction

Azides are versatile functional groups that have found significant application in the field of peptide science. Their unique reactivity allows for specific and efficient ligation and modification of peptides, often under biocompatible conditions. This document provides an overview of the primary applications of azides in peptide synthesis and modification, including detailed protocols and reaction pathways for established methods. While the use of this compound was specifically investigated, no literature supporting its application in this context could be found. Therefore, these notes focus on well-established azide-based techniques.

The main applications of azides in peptide chemistry can be categorized as follows:

  • Peptide Segment Ligation via Acyl Azides: A classical method for forming peptide bonds between larger peptide fragments.

  • Peptide Modification via "Click Chemistry": The use of azido-amino acids in copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition reactions for bioconjugation.

  • Staudinger Ligation: A bioorthogonal reaction between an azide and a phosphine to form an amide bond.

Peptide Segment Ligation via Acyl Azides

The acyl azide method is one of the earliest techniques developed for peptide coupling and is known for its low risk of racemization.[1] In this method, a peptide hydrazide is converted to a reactive acyl azide, which then reacts with the N-terminal amine of another peptide to form a new peptide bond.

General Workflow

The overall process involves the synthesis of a peptide fragment with a C-terminal hydrazide, its conversion to an acyl azide, and the subsequent coupling reaction.

Peptide_Ester Peptide-COOR Hydrazinolysis Hydrazinolysis (H2N-NH2) Peptide_Ester->Hydrazinolysis 1 Peptide_Hydrazide Peptide-CONHNH2 Hydrazinolysis->Peptide_Hydrazide Azide_Formation Nitrous Acid (e.g., NaNO2, H+) Peptide_Hydrazide->Azide_Formation 2 Acyl_Azide Peptide-CON3 Azide_Formation->Acyl_Azide Coupling Coupling with Peptide'-NH2 Acyl_Azide->Coupling 3 Ligated_Peptide Peptide-CONH-Peptide' Coupling->Ligated_Peptide

Caption: General workflow for peptide ligation using the acyl azide method.

Experimental Protocol: Formation of Peptide Acyl Azide and Coupling

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • N-protected peptide hydrazide

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • N,N-Dimethylformamide (DMF), pre-cooled to -20 °C

  • C-protected peptide with a free N-terminal amine

  • Diisopropylethylamine (DIEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Acyl Azide Formation:

    • Dissolve the N-protected peptide hydrazide (1.0 eq) in cold DMF (-20 °C).

    • Add a pre-determined amount of HCl (e.g., 2.5 eq of a 4M solution in dioxane) while maintaining the low temperature.

    • Add a solution of sodium nitrite (1.2 eq) in water dropwise, ensuring the temperature does not rise above -15 °C.

    • Stir the reaction mixture at -20 °C for 30 minutes. The formation of the acyl azide can be monitored by thin-layer chromatography (TLC).

  • Peptide Coupling:

    • In a separate flask, dissolve the C-protected peptide amine (1.0 eq) in cold DMF.

    • Neutralize the peptide amine salt with DIEA until the pH is approximately 8.

    • Slowly add the freshly prepared acyl azide solution to the peptide amine solution.

    • Allow the reaction to stir at 0 °C for 2 hours, then at room temperature overnight.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Quench the reaction by adding cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude peptide by column chromatography or preparative HPLC.

Potential Side Reactions

A major side reaction during the formation of acyl azides from hydrazides is the formation of amides.[2] This can be suppressed by using homogeneous solutions, high acidity, and low temperatures.[2]

Peptide Modification via Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most common click reaction used in peptide chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction is used to conjugate peptides containing an azido-amino acid with molecules containing a terminal alkyne.

General Workflow for Peptide Bioconjugation

This workflow outlines the steps for incorporating an azido-amino acid into a peptide via solid-phase peptide synthesis (SPPS) and subsequent conjugation.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin AA1 Couple Amino Acid 1 Resin->AA1 Azido_AA Couple Azido-Amino Acid AA1->Azido_AA AAn Couple Amino Acid 'n' Azido_AA->AAn Cleavage Cleavage and Deprotection AAn->Cleavage Azido_Peptide Azide-Modified Peptide Cleavage->Azido_Peptide Click_Reaction CuAAC Click Reaction (+ Alkyne-Molecule) Azido_Peptide->Click_Reaction Conjugate Peptide-Triazole-Molecule Click_Reaction->Conjugate

Caption: Workflow for synthesizing and conjugating an azide-modified peptide.

Experimental Protocol: On-Resin Azide-Alkyne Cycloaddition

This protocol describes the conjugation of an alkyne-containing molecule to a peptide containing an azido-lysine residue while the peptide is still attached to the solid-phase resin.

Materials:

  • Peptide-resin containing an azido-amino acid (e.g., Fmoc-Lys(N₃)-OH incorporated during SPPS)

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, PEG, or small molecule drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • DMF/H₂O solvent mixture

Procedure:

  • Swell the azide-containing peptide-resin in DMF.

  • Prepare a solution of the alkyne-functionalized molecule (5-10 equivalents) in a DMF/H₂O mixture.

  • Prepare a fresh solution of CuSO₄ (0.5 equivalents) in water.

  • Prepare a fresh solution of sodium ascorbate (2.5 equivalents) in water.

  • Add the alkyne solution to the resin, followed by the sodium ascorbate solution, and finally the CuSO₄ solution.

  • Agitate the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once the reaction is complete, wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and copper.

  • Proceed with the standard cleavage and deprotection protocol to release the conjugated peptide from the resin.

  • Purify the final conjugate by preparative HPLC.

Quantitative Data for Click Reactions

While specific yields are highly dependent on the peptide sequence and the nature of the alkyne-containing molecule, on-resin click reactions are generally very efficient, often proceeding with near-quantitative conversion.

Reaction TypeTypical YieldReference
On-resin CuAAC>95% conversionGeneral knowledge
Solution-phase CuAACVariable, often >90%General knowledge

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms an amide bond between a phosphinothioester and an azide. This reaction is particularly useful for ligating unprotected peptide segments in aqueous solution.

Reaction Mechanism

The reaction proceeds through an iminophosphorane intermediate, which rearranges to an amidophosphonium salt. Hydrolysis of this intermediate yields the final amide bond.

Reactants Peptide-thioester-phosphine + Azide-Peptide' Iminophosphorane Iminophosphorane Intermediate Reactants->Iminophosphorane Rearrangement Rearrangement Iminophosphorane->Rearrangement Amidophosphonium Amidophosphonium Salt Rearrangement->Amidophosphonium Hydrolysis Hydrolysis Amidophosphonium->Hydrolysis Ligated_Peptide Ligated Peptide + Phosphine Oxide Hydrolysis->Ligated_Peptide

Caption: Simplified reaction pathway for the Staudinger ligation.

Generalized Protocol for Staudinger Ligation

Materials:

  • Peptide fragment with a C-terminal phosphinothioester.

  • Peptide fragment with an N-terminal azide.

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Procedure:

  • Dissolve the two peptide fragments in the aqueous buffer.

  • Mix the solutions at room temperature.

  • Monitor the reaction by HPLC-MS. The ligation can take several hours to complete.

  • Once the reaction is complete, the ligated peptide can be purified directly by preparative HPLC.

Conclusion

While the specific reagent this compound does not appear to be utilized in peptide synthesis based on available literature, the azide functional group remains a cornerstone of modern peptide chemistry. The acyl azide method, click chemistry, and Staudinger ligation provide researchers with a powerful toolkit for the synthesis of complex peptides and the construction of novel peptide-based conjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols: Diethylcarbamyl Azide as a Precursor for Isocyanates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethylcarbamyl azide as a precursor for the synthesis of diethylcarbamyl isocyanate, a versatile intermediate in the preparation of various bioactive molecules, particularly in the field of drug discovery. The protocols and data presented herein are based on established chemical principles, primarily the Curtius rearrangement.

Introduction

This compound is a carbamoyl azide that serves as a convenient precursor to diethylcarbamyl isocyanate. The transformation is typically achieved through a thermal or photochemical Curtius rearrangement, which proceeds with the loss of nitrogen gas to yield the corresponding isocyanate.[1][2] This isocyanate is a highly reactive intermediate that can be readily trapped with various nucleophiles to generate a diverse range of functional groups, most notably ureas and carbamates.[3][4] The urea functionality, in particular, is a common motif in many kinase inhibitors and other therapeutic agents, making this synthetic route highly relevant to drug development.[5][6]

Reaction Mechanism and Principles

The conversion of this compound to diethylcarbamyl isocyanate proceeds via the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of the carbamoyl azide, leading to the formation of an isocyanate intermediate through a concerted mechanism with retention of configuration.[1] The driving force for this reaction is the entropically favorable evolution of nitrogen gas.[1]

The resulting isocyanate is a potent electrophile and will readily react with nucleophiles. For instance, reaction with an amine yields a urea, while reaction with an alcohol produces a carbamate.[3][4]

Reaction Pathway: Curtius Rearrangement of this compound

ReactionPathway Diethylcarbamyl_azide This compound Transition_state Concerted Rearrangement (Loss of N₂) Diethylcarbamyl_azide->Transition_state Heat or hv Isocyanate Diethylcarbamyl Isocyanate Transition_state->Isocyanate Product Urea or Carbamate Derivative Isocyanate->Product + Nucleophile Nucleophile Nucleophile (e.g., Amine, Alcohol)

Caption: General reaction pathway for the Curtius rearrangement.

Experimental Protocols

The following are generalized protocols for the generation of diethylcarbamyl isocyanate and its subsequent conversion to urea or carbamate derivatives. These protocols are based on standard procedures for the Curtius rearrangement of acyl azides and should be optimized for specific applications.

3.1. General Protocol for the Thermal Generation of Diethylcarbamyl Isocyanate

This protocol describes the in situ generation of diethylcarbamyl isocyanate from this compound.

Materials:

  • This compound

  • Anhydrous, inert solvent (e.g., toluene, benzene, or dioxane)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound in the chosen anhydrous solvent under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux. The optimal temperature and reaction time will depend on the solvent and the specific substrate. Monitor the reaction progress by IR spectroscopy, observing the disappearance of the azide peak (around 2130 cm⁻¹) and the appearance of the isocyanate peak (around 2250-2280 cm⁻¹).

  • Once the reaction is complete, the resulting solution of diethylcarbamyl isocyanate can be used directly in the next step.

3.2. Synthesis of N,N-Diethyl-N'-[Target]-Urea

This protocol describes the reaction of in situ generated diethylcarbamyl isocyanate with a primary or secondary amine to form a disubstituted urea.

Materials:

  • Solution of diethylcarbamyl isocyanate (from Protocol 3.1)

  • Target amine

  • Anhydrous, inert solvent

Procedure:

  • To the solution of diethylcarbamyl isocyanate, add a solution of the target amine in the same anhydrous solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid. Monitor the reaction by TLC or LC-MS until the isocyanate is consumed.

  • Upon completion, the solvent can be removed under reduced pressure, and the crude urea derivative can be purified by standard methods such as recrystallization or column chromatography.

3.3. Synthesis of Diethylcarbamyl-[Target]-Carbamate

This protocol describes the reaction of in situ generated diethylcarbamyl isocyanate with an alcohol to form a carbamate.

Materials:

  • Solution of diethylcarbamyl isocyanate (from Protocol 3.1)

  • Target alcohol

  • Anhydrous, inert solvent

  • Optional: Catalyst (e.g., dibutyltin dilaurate)

Procedure:

  • To the solution of diethylcarbamyl isocyanate, add the target alcohol. For less reactive alcohols, a catalyst may be required.

  • Heat the reaction mixture if necessary. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure and purify the crude carbamate product by appropriate methods.

Quantitative Data

The following table summarizes typical reaction parameters for the Curtius rearrangement of acyl azides to isocyanates and their subsequent conversion to ureas or carbamates. Note that specific values for this compound may vary and require optimization.

ParameterTypical Value/RangeReference
Azide to Isocyanate Conversion
Temperature80-110 °C (Thermal)[1]
Reaction Time1-4 hours[1]
YieldGenerally high (often used in situ)[7]
Isocyanate to Urea/Carbamate
TemperatureRoom temperature to reflux[3][4]
Reaction Time0.5-12 hours[3][4]
YieldGood to excellent[3][4]

Application in Drug Discovery: Synthesis of a Urea-Based Kinase Inhibitor

The formation of a urea linkage is a key step in the synthesis of many kinase inhibitors.[5][6] Diethylcarbamyl isocyanate, generated from this compound, can be a valuable reagent in this context. The following workflow illustrates a generic synthetic route to a urea-containing kinase inhibitor.

Workflow: Synthesis of a Urea-Based Kinase Inhibitor

KinaseInhibitorSynthesis cluster_reagent_prep Reagent Preparation cluster_synthesis Inhibitor Synthesis cluster_testing Biological Evaluation Diethylcarbamyl_azide This compound Heating Heat (Curtius Rearrangement) Diethylcarbamyl_azide->Heating Isocyanate Diethylcarbamyl Isocyanate Heating->Isocyanate Urea_formation Urea Formation Isocyanate->Urea_formation Kinase_core Kinase Inhibitor Core (with amine functionality) Kinase_core->Urea_formation Final_inhibitor Final Urea-Based Kinase Inhibitor Urea_formation->Final_inhibitor In_vitro_assay In vitro Kinase Assay Final_inhibitor->In_vitro_assay Cell_based_assay Cell-Based Assay In_vitro_assay->Cell_based_assay

Caption: A generalized workflow for the synthesis and testing of a urea-based kinase inhibitor.

Safety Precautions

Warning: this compound and other azide compounds are potentially explosive and should be handled with extreme caution.

  • Handling: Always handle this compound in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves. Avoid friction, shock, and heat.

  • Storage: Store this compound in a cool, dry place away from light and sources of ignition.

  • Scale: It is recommended to work with small quantities of the azide whenever possible.

  • Quenching: Any residual azide can be carefully quenched with a suitable reducing agent, such as triphenylphosphine, to form the corresponding phosphazide.

  • Isocyanate Handling: Isocyanates are toxic and potent lachrymators. Handle diethylcarbamyl isocyanate solutions in a fume hood and avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

References

Troubleshooting & Optimization

Technical Support Center: Safe Handling of Diethylcarbamyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety information, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling and use of Diethylcarbamyl azide. This compound is an energetic material and requires strict adherence to safety protocols to mitigate the risk of explosion.

Frequently Asked Questions (FAQs)

Q1: What are the primary explosive hazards associated with this compound?

A1: this compound is an organic azide, a class of compounds known for their potential to decompose explosively.[1][2] The primary hazards are sensitivity to:

  • Heat: Elevated temperatures can initiate rapid decomposition, leading to an explosion.

  • Shock and Friction: Physical impact, grinding, or even friction from a ground glass joint can provide enough energy to trigger detonation.[2]

  • Static Discharge: A static spark can be a sufficient ignition source.

Q2: How can I assess the stability of this compound?

A2: Two general rules of thumb can be used to estimate the stability of organic azides:

  • Carbon to Nitrogen (C/N) Ratio: this compound (C₅H₁₀N₄O) has a C/N ratio of 1.25. Organic azides with a C/N ratio between 1 and 3 can often be synthesized and isolated in small quantities but should be handled with extreme caution, stored at low temperatures (-18°C), protected from light, and ideally used or quenched promptly.[1]

  • Rule of Six: This rule suggests there should be at least six carbon atoms for each energetic functional group (like an azide). This compound does not meet this criterion, indicating a higher intrinsic hazard.

Q3: What materials are incompatible with this compound?

A3: To prevent the formation of highly unstable and explosive compounds, avoid contact with:

  • Acids: Can form hydrazoic acid, which is highly toxic and explosive.[1]

  • Metals: Especially heavy metals like copper, lead, silver, and mercury, can form extremely shock-sensitive metal azides.[1][2] Do not use metal spatulas or needles for handling.

  • Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform can react to form highly explosive di- and tri-azidomethane.[1]

  • Strong Oxidizing and Reducing Agents: Can lead to violent reactions.

Q4: What are the proper storage conditions for this compound?

A4: Store this compound in a cool, dark, and well-ventilated area, away from heat sources, light, and incompatible materials.[2] It is recommended to store it in a solution at a concentration not exceeding 1 M and at a temperature of -18°C.[1] The storage container should be made of a compatible material (e.g., plastic) and clearly labeled with its contents and associated hazards.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Unexpected Gas Evolution During Synthesis or Workup Formation of hydrazoic acid due to acidic conditions.Immediately and cautiously neutralize the solution with a weak base (e.g., sodium bicarbonate solution) while monitoring the temperature in an ice bath. Ensure the process is conducted in a well-ventilated fume hood.
Color Change (e.g., darkening) of the Azide Solution Decomposition of the azide, potentially indicating instability.Do not attempt to isolate the azide. Proceed immediately to the quenching procedure (see Experimental Protocols).
Solid Precipitate Forms in the Reaction Mixture Formation of insoluble and potentially shock-sensitive metal azides if metal contaminants are present.Do not scrape or filter the solid. Treat the entire mixture as highly hazardous and proceed to the quenching and disposal protocol.
Difficulty in Isolating the Product after Curtius Rearrangement Incomplete reaction or side reactions.Ensure the reaction temperature and time are appropriate for the substrate. Consider in-situ trapping of the isocyanate with a suitable nucleophile to improve yield and avoid isolating the potentially hazardous intermediate.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol - EXTREME CAUTION ADVISED)

This reaction should only be performed by experienced chemists in a controlled laboratory setting with all necessary safety precautions in place.

Materials:

  • Diethylcarbamoyl chloride

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Ice bath

  • Magnetic stirrer and stir bar (Teflon-coated)

  • Round-bottom flask

  • Addition funnel

  • Blast shield

Procedure:

  • In a fume hood, behind a blast shield, dissolve Diethylcarbamoyl chloride in anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium azide in water dropwise via an addition funnel over a period of at least 30 minutes, ensuring the temperature does not rise above 5°C.

  • Stir the reaction mixture at 0°C for 2-4 hours.

  • Crucially, do not isolate the this compound. Use the resulting solution directly in the next step (e.g., Curtius rearrangement).

Quenching and Disposal of this compound Waste

All unreacted azide and azide-containing waste must be quenched before disposal.[3][4][5]

Materials:

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 20% aqueous solution

  • Starch-iodide paper

  • Large beaker or flask for quenching

Procedure:

  • In a fume hood, dilute the azide-containing waste with water to a concentration of less than 5%.[3][4][5]

  • While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of suspected residual azide.[4]

  • Slowly add 20% sulfuric acid dropwise. Vigorous gas evolution (N₂, NO) will occur. Control the rate of addition to prevent excessive foaming.[3][4][5]

  • Continue adding acid until gas evolution ceases and the solution is acidic.

  • Test for the presence of excess nitrous acid by dipping a strip of starch-iodide paper into the solution. A blue-black color indicates that the quenching is complete.[4]

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) before disposing of it as aqueous waste according to your institution's guidelines.

Visualizations

explosive_hazard_logic Logic Diagram for Handling this compound cluster_assessment Hazard Assessment cluster_handling Safe Handling Procedures cluster_reaction Reaction & Disposal Compound This compound Properties Energetic Material C/N Ratio ~1.25 Fails 'Rule of Six' Compound->Properties Analyze Precautions Use Blast Shield Avoid Heat, Shock, Friction Non-metal Spatulas Properties->Precautions Informs Incompatibilities AVOID: - Acids - Metals - Halogenated Solvents Synthesis In-situ generation and use Do not isolate neat azide Quenching Treat waste with NaNO₂ and acid Synthesis->Quenching After reaction Disposal Dispose as neutralized aqueous waste Quenching->Disposal

Caption: Logical workflow for assessing and mitigating the hazards of this compound.

quenching_workflow Workflow for Quenching this compound Waste Start Azide Waste Dilute Dilute with water to <5% azide Start->Dilute Add_Nitrite Add 20% Sodium Nitrite Solution Dilute->Add_Nitrite Add_Acid Slowly add 20% Sulfuric Acid Add_Nitrite->Add_Acid Check_Completion Test with Starch-Iodide Paper Add_Acid->Check_Completion Gas evolution ceases Neutralize Neutralize with Base Check_Completion->Neutralize Positive test (blue-black) Dispose Dispose as Aqueous Waste Neutralize->Dispose

Caption: Step-by-step experimental workflow for the safe quenching of azide waste.

References

Side reactions and byproducts in Diethylcarbamyl azide chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diethylcarbamyl azide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of this compound in synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, ensuring the safety and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in forming ureas and carbamates?

A1: this compound reacts via a --INVALID-LINK--.[1][2] This is a thermal decomposition of the acyl azide into a diethylcarbamoyl isocyanate intermediate with the loss of nitrogen gas.[1][2] This highly reactive isocyanate is then trapped in situ by a nucleophile. If the nucleophile is an amine, it forms a substituted urea; if it is an alcohol, it forms a carbamate.[2][3]

Q2: What are the critical safety precautions when handling this compound?

A2: Organic azides are potentially explosive and can be sensitive to heat, shock, and light. This compound should be handled with care in a well-ventilated fume hood, and personal protective equipment (safety glasses, lab coat, gloves) must be worn. Avoid heating the compound to high temperatures unless part of a controlled Curtius rearrangement, as rapid decomposition can occur. Store in a cool, dark place away from incompatible materials.

Q3: How should I store this compound?

A3: Store this compound in a tightly sealed container in a refrigerator, protected from light. Over time, especially with exposure to moisture, it can slowly hydrolyze. It is recommended to use the reagent after washing with aqueous sodium hydrogen carbonate followed by drying if it has been stored for a long period.

Q4: Can I isolate the diethylcarbamoyl isocyanate intermediate?

A4: While it is possible to isolate some isocyanates, the diethylcarbamoyl isocyanate formed from the Curtius rearrangement is typically used in situ.[1] Isocyanates are highly reactive and susceptible to reaction with moisture, and can also self-polymerize, so it is generally more efficient to generate and use them in the same pot.

Troubleshooting Guide: Synthesis of Substituted Ureas

This guide addresses common issues encountered when synthesizing substituted ureas from this compound and a primary or secondary amine.

Q5: My urea synthesis yield is very low. What are the potential causes?

A5: Low yields in urea synthesis can stem from several factors:

  • Incomplete Curtius Rearrangement: The thermal decomposition of the azide to the isocyanate may be incomplete. Ensure the reaction temperature is sufficient for the rearrangement to occur. The optimal temperature is typically between 80-110 °C, depending on the solvent.

  • Presence of Water: Water will compete with your amine nucleophile to react with the isocyanate intermediate. This forms an unstable carbamic acid, which then decomposes to diethylamine and carbon dioxide, significantly reducing your yield of the desired urea.[1] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Sterically Hindered Amine: While the reaction can work with hindered amines, the reaction rate may be significantly slower.[4] For very bulky amines, extended reaction times or higher temperatures may be necessary.

  • Incorrect Stoichiometry: An excess of the amine can sometimes complicate purification. It is best to use a near-stoichiometric amount of the amine (1.0 to 1.1 equivalents).[4]

Q6: I am observing a significant amount of a symmetrical urea byproduct (N,N,N',N'-tetraethylurea). Why is this happening?

A6: The formation of symmetrical N,N,N',N'-tetraethylurea suggests that the diethylamine generated from the hydrolysis of the isocyanate intermediate (as described in A5) is reacting with another molecule of the diethylcarbamoyl isocyanate. This is a strong indicator that there is moisture in your reaction.

Q7: How can I effectively remove the unreacted starting amine from my final urea product?

A7: Purification can often be achieved by the following methods:

  • Recrystallization: Many substituted ureas are crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes).[5]

  • Aqueous Wash: If the starting amine has a basic character, an acidic wash (e.g., dilute HCl) of the organic phase during work-up can help to remove it by forming a water-soluble salt. Be cautious if your product is also acid-sensitive.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a reliable method for separating the desired urea from starting materials and byproducts.[6]

Troubleshooting Guide: Synthesis of Carbamates

This guide addresses common issues when synthesizing carbamates from this compound and an alcohol.

Q8: My carbamate synthesis is not proceeding to completion. What should I do?

A8: Incomplete carbamate synthesis can be due to:

  • Insufficient Temperature: The Curtius rearrangement requires thermal energy. If the reaction temperature is too low, the isocyanate intermediate will not form efficiently.

  • Poor Nucleophilicity of the Alcohol: Tertiary alcohols are generally poor nucleophiles and may react very slowly. For less reactive alcohols, the addition of a non-nucleophilic base or catalyst may be required to facilitate the reaction.

  • Solvent Choice: The reaction is typically performed in a non-protic solvent like toluene or THF to generate the isocyanate, which is then reacted with the alcohol.[7] Performing the rearrangement in the presence of the alcohol can also be effective.

Q9: I am getting diethylamine as a major byproduct. What is the cause?

A9: Similar to urea synthesis, the presence of water is the most likely cause. The isocyanate intermediate reacts with water to form an unstable carbamic acid, which decomposes to diethylamine and CO2.[1] Rigorous exclusion of moisture is critical for high yields.

Data on Reaction Conditions and Yields

While specific quantitative data for a wide range of byproducts in this compound chemistry is not extensively tabulated in the literature, the following table summarizes typical reaction conditions and expected yields for the synthesis of ureas and carbamates based on analogous Curtius rearrangement reactions.

Product TypeNucleophileSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)Potential Byproducts
Urea Primary/Secondary AmineDMSO, Toluene, THF80 - 1101 - 4 hours85 - 95%Diethylamine, Symmetrical Urea
Carbamate Primary/Secondary AlcoholToluene, Ethanol80 - 110 (Reflux)2 - 6 hours70 - 90%Diethylamine

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Substituted Urea

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Initiation: Heat the solution to 100-110 °C under a nitrogen atmosphere. Nitrogen gas evolution should be observed as the Curtius rearrangement proceeds to form the isocyanate. Maintain this temperature for 1-2 hours until gas evolution ceases.

  • Nucleophile Addition: Cool the reaction mixture to room temperature. Dissolve the desired primary or secondary amine (1.05 eq.) in a minimal amount of anhydrous toluene and add it dropwise to the reaction mixture.

  • Reaction Completion: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography.[5][6]

Protocol 2: General Procedure for the Synthesis of a Carbamate

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in the desired anhydrous alcohol (used as both reactant and solvent, >10 eq.).

  • Reaction: Heat the mixture to reflux (the temperature will depend on the boiling point of the alcohol) for 2-6 hours. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the azide peak (~2130 cm⁻¹).[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: The resulting crude carbamate can be purified by recrystallization or silica gel column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To further clarify the chemical processes and aid in troubleshooting, the following diagrams illustrate the key reaction pathways and a logical workflow for addressing common experimental issues.

Reaction_Pathway cluster_curtius Curtius Rearrangement cluster_products Product Formation Diethylcarbamyl\nAzide Diethylcarbamyl Azide Isocyanate\nIntermediate Isocyanate Intermediate Diethylcarbamyl\nAzide->Isocyanate\nIntermediate Heat (Δ) - N₂ Urea Urea Isocyanate\nIntermediate->Urea + Amine (R₂NH) Carbamate Carbamate Isocyanate\nIntermediate->Carbamate + Alcohol (ROH)

Fig. 1: Main reaction pathway for this compound.

Side_Reactions Isocyanate\nIntermediate Isocyanate Intermediate Carbamic Acid\n(Unstable) Carbamic Acid (Unstable) Isocyanate\nIntermediate->Carbamic Acid\n(Unstable) + H₂O Diethylamine Diethylamine Carbamic Acid\n(Unstable)->Diethylamine - CO₂ Symmetrical\nUrea Symmetrical Urea Diethylamine->Symmetrical\nUrea + Isocyanate Intermediate

Fig. 2: Byproduct formation pathway due to moisture.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Moisture Are reaction conditions strictly anhydrous? Start->Check_Moisture Check_Temp Is reaction temperature adequate for Curtius rearrangement (80-110°C)? Check_Moisture->Check_Temp Yes Dry_Reagents Dry solvents/glassware. Use fresh reagents. Check_Moisture->Dry_Reagents No Check_Nucleophile Is the nucleophile (amine/alcohol) sterically hindered? Check_Temp->Check_Nucleophile Yes Increase_Temp Increase temperature or prolong reaction time. Check_Temp->Increase_Temp No Increase_Time Increase reaction time or consider catalyst. Check_Nucleophile->Increase_Time Yes Purify Purify by recrystallization or chromatography. Check_Nucleophile->Purify No Dry_Reagents->Start Re-run Increase_Temp->Start Re-run Increase_Time->Start Re-run

Fig. 3: Troubleshooting workflow for common issues.

References

Optimizing reaction conditions for Diethylcarbamyl azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diethylcarbamyl Azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, (C₂H₅)₂NCON₃, is a small carbonyl azide. Its primary application in synthetic chemistry is as a precursor for the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of the acyl azide to form an isocyanate intermediate ((C₂H₅)₂N-N=C=O), which can then be trapped by various nucleophiles to synthesize a range of valuable compounds, such as ureas and carbamates.

Q2: What are the critical safety precautions for handling this compound and its precursors?

Both this compound and its common precursor, Diethylcarbamyl Chloride, require careful handling due to their potential hazards.

  • General Handling : Work in a well-ventilated fume hood at all times. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles or a face shield, is mandatory.[1][2][3]

  • Diethylcarbamyl Chloride : This compound is harmful if swallowed or inhaled and causes skin and eye irritation.[1] It is also a suspected carcinogen.[2] It is sensitive to moisture and can decompose to produce toxic gases.[4]

  • This compound : Like other small organic azides, it should be treated as potentially explosive. Avoid heat, shock, friction, and light.[5] Carbamoyl azides can be thermally unstable; for instance, the parent carbamoyl azide decomposes at 133°C.[5] It is crucial to use appropriate shielding (blast shield) during reactions.

  • Waste Disposal : Azide-containing waste should be collected in a dedicated, clearly labeled container and quenched according to your institution's safety protocols before disposal. Never mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid.

Q3: How is this compound typically synthesized?

This compound is synthesized from Diethylcarbamyl Chloride via a nucleophilic substitution reaction with an azide salt, typically sodium azide (NaN₃). The reaction involves displacing the chloride with the azide anion.[6] Careful control of reaction conditions is necessary to ensure safe and efficient conversion.

Q4: My Curtius rearrangement reaction using this compound has a low yield. What are the common causes?

Low yields in Curtius rearrangements can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Azide Formation : The initial conversion of diethylcarbamyl chloride to the azide may be incomplete. Ensure you are using a sufficient excess of sodium azide and an appropriate solvent.

  • Moisture Contamination : The intermediate isocyanate is highly reactive towards water. Trace amounts of moisture in the solvent or on glassware can lead to the formation of an unstable carbamic acid, which decarboxylates to form diethylamine. This amine can then react with another molecule of the isocyanate to form a symmetric urea byproduct (1,1,3,3-tetraethylurea), consuming your desired intermediate.[7]

  • Suboptimal Rearrangement Temperature : The thermal decomposition of the azide requires a specific temperature range. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, it could lead to uncontrolled decomposition or side reactions.

  • Inefficient Trapping : The nucleophile intended to trap the isocyanate may not be sufficiently reactive or may be sterically hindered. The concentration of the trapping agent is also critical.

  • Side Reactions : Photochemical rearrangement can proceed through a nitrene intermediate, which may lead to unwanted side products through insertion reactions.[2]

Troubleshooting Guides

Problem 1: Low or No Yield of Desired Urea/Carbamate Product

This is the most common issue. The following diagram outlines a logical workflow for troubleshooting.

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Symmetric Tetraethylurea Byproduct

The presence of 1,1,3,3-tetraethylurea is a strong indicator of water contamination. The isocyanate intermediate reacts with water to form diethylamine, which is a potent nucleophile and rapidly reacts with another isocyanate molecule.

  • Solution :

    • Ensure all glassware is rigorously flame-dried or oven-dried before use.

    • Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

    • Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).

    • Ensure the trapping nucleophile (amine or alcohol) is anhydrous.

Data Presentation: Optimizing Reaction Conditions

While specific data for this compound is sparse in the literature, the following tables provide an illustrative guide for optimizing key reaction parameters based on general principles for Curtius rearrangements.

Table 1: Effect of Solvent on Azide Formation (Reaction: Diethylcarbamyl Chloride + 1.5 eq. NaN₃, 24h)

EntrySolventTemperature (°C)Conversion to Azide (%)Notes
1Dichloromethane25< 10Low solubility of NaN₃.
2Acetonitrile2565Good balance of solubility and reactivity.
3Acetonitrile50> 95Increased temperature improves rate.
4DMF25> 95High polarity aids NaN₃ solubility.
5Toluene80< 20Poor solvent for NaN₃.
6Acetone:Water (4:1)2585Biphasic system can be effective but introduces water.

Note: Data is illustrative. DMF and Acetonitrile are generally effective solvents for this type of substitution.[8]

Table 2: Effect of Temperature on Curtius Rearrangement and Trapping (Reaction: this compound in Toluene + 1.2 eq. Benzylamine)

EntryTemperature (°C)Time (h)Yield of Urea (%)Notes
1501235Incomplete rearrangement.
270488Good reaction rate.
390292Reaction proceeds quickly.
4110185Potential for side product formation at higher temperatures.

Note: Data is illustrative. The optimal temperature for rearrangement is typically between 70-100°C in an inert solvent like toluene.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of acyl azides from acyl chlorides.[6][9]

! WARNING ! This reaction produces a potentially explosive compound and should only be performed by trained personnel with appropriate safety measures, including a blast shield.

  • Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium azide (1.5 equivalents).

  • Solvent : Add anhydrous acetonitrile via syringe. Cool the suspension to 0°C in an ice bath.

  • Reagent Addition : Slowly add a solution of Diethylcarbamyl Chloride (1.0 equivalent) in anhydrous acetonitrile to the stirred suspension of sodium azide over 30 minutes.

  • Reaction : Allow the reaction to warm to room temperature and then heat to 40-50°C. Monitor the reaction progress by TLC or by IR spectroscopy (disappearance of the C-Cl stretch and appearance of the azide stretch at ~2130 cm⁻¹). The reaction is typically complete within 2-4 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. The resulting solution of this compound is often used directly in the next step without isolation. DO NOT attempt to concentrate the solution to dryness, as this can create a dangerously explosive residue.

Protocol 2: One-Pot Curtius Rearrangement and Trapping to Form a Urea Derivative

This protocol demonstrates the synthesis of 1,1-Diethyl-3-benzylurea.

  • Setup : Prepare this compound in an inert solvent like anhydrous toluene as described in Protocol 1. Do not isolate the azide.

  • Nucleophile Addition : To the solution of the azide, add Benzylamine (1.2 equivalents).

  • Rearrangement : Slowly heat the reaction mixture to 80-90°C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-3 hours).

  • Reaction Completion : Continue to stir the reaction at the same temperature for an additional hour after gas evolution stops to ensure complete trapping of the isocyanate. Monitor the reaction by TLC.

  • Workup : Cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reaction Pathway Diagram

Reaction_Pathway Synthesis and Reaction of this compound DCC Diethylcarbamyl Chloride DCA Diethylcarbamyl Azide DCC->DCA + NaN₃ - NaCl ISO Intermediate Isocyanate DCA->ISO Δ (Heat) - N₂ (gas) UREA N,N'-Substituted Urea ISO->UREA + R₂'NH CARB Carbamate ISO->CARB + R'OH AMINE Diethylamine (Byproduct) ISO->AMINE + H₂O (Side Reaction) SYM_UREA Symmetric Urea (Byproduct) AMINE->SYM_UREA + Isocyanate

References

Technical Support Center: Purification of Products from Diethylcarbamyl Azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of reaction products derived from diethylcarbamyl azide. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of products from reactions involving this compound, which are typically variants of the Curtius rearrangement.[1][2]

Q1: After quenching my reaction, I have a persistent emulsion during aqueous extraction. How can I break it?

A1: Emulsions are common when dealing with complex reaction mixtures. Here are several strategies to try, starting with the simplest:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: Pass the emulsified mixture through a pad of celite or glass wool. This can help break up the microscopic droplets that form the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane extraction) to alter the interfacial tension.

Q2: My final product is a thick, inseparable oil, but the literature reports a solid. What could be the issue?

A2: This is a common purity issue. The oily consistency is likely due to the presence of impurities that are preventing your product from crystallizing.

  • Residual Solvent: The most common culprit is residual solvent. Ensure your product is dried thoroughly under high vacuum, possibly with gentle heating if the compound is stable.

  • Greasy Byproducts: Reactions using reagents like diphenylphosphoryl azide (DPPA), a common alternative for in-situ acyl azide formation, can produce phosphate byproducts that are difficult to remove.[3][4] Consider a more rigorous chromatographic purification.

  • Incorrect Stoichiometry: An excess of the alcohol or amine used to trap the isocyanate intermediate can remain as an oily impurity.

  • Urea Byproducts: If moisture was present in the reaction, the intermediate isocyanate can react with trace water to form an unstable carbamic acid, which then decarboxylates to an amine.[5] This amine can then react with more isocyanate to form a urea byproduct, which can be difficult to remove.

Q3: My flash column chromatography is not separating my desired carbamate from a close-running impurity. What are my options?

A3: Improving separation in column chromatography requires optimizing several parameters.

  • Change the Solvent System: This is the most effective strategy. If you are using a standard ethyl acetate/hexane system, try switching to a dichloromethane/methanol system or adding a small percentage of a third solvent like acetone or diethyl ether to modify the polarity.

  • Use a Finer Silica Gel: Switching from standard silica gel (e.g., 40-63 µm) to a smaller particle size (e.g., 25-40 µm) will increase the surface area and improve resolution, though it will also increase the backpressure.

  • Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switch to a shallow gradient. Start with a low polarity mobile phase and gradually increase the polarity. This will help to better resolve compounds with similar Rf values.

  • Alternative Stationary Phase: If all else fails, consider a different stationary phase. Alumina (basic or neutral) can be effective for certain compounds. For more challenging separations, consider reverse-phase chromatography.[6][7]

Q4: My NMR spectrum shows my product is clean, but my yield is very low. Where could my product have gone?

A4: Low yield can result from issues in the reaction itself or during the workup and purification process.

  • Incomplete Reaction: The Curtius rearrangement often requires heat to proceed. Ensure your reaction was heated sufficiently and for an adequate duration.

  • Loss During Extraction: Your product may have some water solubility. If you suspect this, re-extract the aqueous layers with a different organic solvent (e.g., ethyl acetate) multiple times.

  • Adsorption onto Silica Gel: Highly polar compounds, especially those with free amine groups, can irreversibly stick to acidic silica gel. You can neutralize the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%) before loading your sample.

  • Product Volatility: While less common for carbamates, some smaller amine products can be volatile and may be lost during solvent removal under high vacuum. Use a cold trap and avoid excessive heating.

Frequently Asked Questions (FAQs)

Q1: What is the general product of a reaction involving this compound?

A1: this compound is a reagent used to generate an intermediate acyl azide from a carboxylic acid. This acyl azide then undergoes a thermal Curtius rearrangement to form an isocyanate.[2] This highly reactive isocyanate is typically not isolated but is trapped in-situ with a nucleophile.

  • With an alcohol (ROH): The product is a carbamate.[8]

  • With an amine (RNH₂): The product is a urea derivative.[9]

  • With water (H₂O): The product is a primary amine, formed after the decarboxylation of an intermediate carbamic acid.[5]

Q2: How do I safely handle the workup of a reaction involving azides?

A2: Acyl azides and reagents like sodium azide can be hazardous and potentially explosive, especially with heating or exposure to acid.[8]

  • Quenching: Before starting an aqueous workup, it is crucial to ensure all residual azide has been safely quenched. A common method is the addition of a reducing agent like sodium nitrite in an aqueous solution.[3]

  • Ventilation: Always work in a well-ventilated fume hood.

  • Avoid Strong Acids: Do not acidify the reaction mixture until you are certain all azide has been destroyed, as this can form the highly toxic and explosive hydrazoic acid (HN₃).[8]

Q3: What are the most common purification techniques for carbamate products?

A3: The two most common and effective purification techniques are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the workhorse method for purifying most organic compounds, including carbamates. It is highly versatile and can separate the desired product from unreacted starting materials and byproducts.[6]

  • Recrystallization: If the carbamate product is a solid, recrystallization is an excellent technique for achieving high purity.[10][11] It relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[11]

Q4: Can I use HPLC for purification?

A4: Yes, High-Performance Liquid Chromatography (HPLC) can be used for purification (preparative HPLC). It offers much higher resolution than flash chromatography and is often used for final purification of high-value compounds or for separating very difficult mixtures like stereoisomers.[12][13] However, it is more expensive and has a lower sample capacity than flash chromatography. HPLC is also a standard analytical technique to assess the purity of the final product.[7]

Data Presentation

Table 1: Common Byproducts in this compound Reactions

Byproduct ClassPotential SourceTypical PropertiesSuggested Removal Method
Unreacted Carboxylic AcidIncomplete reactionAcidicAqueous wash with dilute base (e.g., NaHCO₃, K₂CO₃)
Urea DerivativesReaction of isocyanate with amines (formed from water contamination)Neutral, often polarFlash column chromatography
Diethyl Phosphorazidate ByproductsIf DPPA is used as the azide source[4]Acidic/PolarAqueous wash, flash column chromatography
Polymeric materialsSelf-reaction of isocyanate intermediateNeutral, often insolubleFiltration, flash column chromatography

Table 2: Typical Solvent Systems for Flash Chromatography of Carbamates

Polarity of CarbamatePrimary Solvent System (Non-polar to Polar)Modifier/Alternative System
Low PolarityHexanes / Ethyl Acetate (9:1 to 1:1)Hexanes / Diethyl Ether
Medium PolarityHexanes / Ethyl Acetate (1:1 to 1:9)Dichloromethane / Acetone
High PolarityDichloromethane / Methanol (99:1 to 9:1)Ethyl Acetate / Methanol
Very High Polarity (e.g., with free -OH or -NH₂ groups)Dichloromethane / Methanol (with 1% NH₄OH)Reverse-phase chromatography (Water/Acetonitrile)

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature.

  • Quench Excess Azide (Critical): Cool the mixture further in an ice bath (0 °C). Slowly add a 10% aqueous solution of sodium nitrite. Stir vigorously for 30 minutes to ensure all residual azide is destroyed.[3]

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Separate Layers: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the Organic Layer:

    • Wash with a 5% aqueous NaHCO₃ solution to remove any acidic byproducts.

    • Wash with water.

    • Wash with saturated aqueous NaCl (brine) to aid in drying.

  • Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography

  • Prepare the Column: Select an appropriately sized column. Fill it with silica gel slurried in the initial, low-polarity mobile phase.

  • Prepare the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the column solvent or a stronger solvent like dichloromethane. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel ("dry loading").

  • Load the Column: Carefully load the prepared sample onto the top of the silica bed.

  • Elute: Begin eluting the column with the mobile phase, starting with low polarity. Collect fractions in test tubes. Gradually increase the solvent polarity (if using a gradient) to elute the more polar compounds.

  • Monitor Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify which ones contain the desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

  • Choose a Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures) to find the best one.

  • Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved. Add more solvent dropwise if needed to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-heated flask.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[11] Crystal formation should begin.

  • Induce Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a single "seed" crystal of the pure product.

  • Cool Further: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolate and Wash: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Mandatory Visualizations

experimental_workflow cluster_purification Purification Options start Completed Reaction Mixture quench Quench Azide (e.g., NaNO2) start->quench Safety Step extract Aqueous Extraction (Organic vs. Water) quench->extract wash Wash Organic Layer (Base, Brine) extract->wash dry Dry & Concentrate (Na2SO4, Rotovap) wash->dry crude Crude Product dry->crude chrom Flash Column Chromatography crude->chrom General recryst Recrystallization (If Solid) crude->recryst Specific pure Pure Product chrom->pure recryst->pure troubleshooting_tree problem Problem: Impure Product After Initial Purification q1 Is the impurity more or less polar than the product on TLC? problem->q1 more_polar More Polar q1->more_polar More Polar less_polar Less Polar q1->less_polar Less Polar sol2 Action: Flush column with a more polar solvent after product elutes or switch to a more polar system. more_polar->sol2 sol3 Action: Consider an acidic/basic wash during workup to remove ionizable impurities. more_polar->sol3 sol1 Action: Rerun column with a shallower gradient or less polar solvent system. less_polar->sol1 sol4 Action: Attempt recrystallization. Impurities may remain in the mother liquor. less_polar->sol4

References

Incompatible chemicals with Diethylcarbamyl azide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diethylcarbamyl Azide

Disclaimer: Specific chemical compatibility and thermal stability data for this compound are not widely available in published literature. The information provided herein is based on the well-documented behavior of the organic azide chemical class. All researchers must conduct a thorough risk assessment and perform small-scale compatibility testing before proceeding with any new experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is an organic azide. Like most compounds in this class, it is an energy-rich molecule that can be sensitive to external energy sources.[1][2] The primary hazards are its potential to be heat- and shock-sensitive, with a risk of explosive decomposition when subjected to heat, light, pressure, or shock.[1][3] Upon decomposition, organic azides release nitrogen gas, which can lead to a rapid pressure increase in a closed system.[4]

Q2: How can the stability of this compound be estimated?

A common guideline for assessing the stability of organic azides is the Carbon to Nitrogen Ratio, calculated as (Number of Carbon atoms + Number of Oxygen atoms) / Number of Nitrogen atoms.[3]

For this compound (C₅H₁₀N₄O):

  • Number of Carbons (NCarbon) = 5

  • Number of Oxygens (NOxygen) = 1

  • Number of Nitrogens (NNitrogen) = 4

  • Ratio = (5 + 1) / 4 = 1.5

According to safety guidelines, azides with a ratio between 1 and 3 can be synthesized but should be handled with extreme caution.[3] It is recommended to store them as solutions (not exceeding 1M), below room temperature, and in quantities of no more than 5 grams.[1][3]

Q3: What general classes of chemicals are incompatible with this compound?

Mixing this compound with incompatible chemicals can lead to violent reactions. Key incompatibilities for the organic azide class include:

  • Acids (Brønsted acids): Reacts to form hydrazoic acid, which is highly toxic, volatile, and explosive.[1][3][5]

  • Heavy Metals and their Salts (e.g., copper, lead, silver, mercury, barium): Forms highly shock- and heat-sensitive explosive heavy metal azides.[3][6][7] This is why metal spatulas, metal containers, and ground glass joints should be avoided when handling azides.[1][3]

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Can react to form explosively unstable compounds like diazidomethane and triazidomethane.[6][8][9]

  • Strong Oxidizing Agents (e.g., Nitric Acid, Bromine): Can lead to violent decomposition.[3]

  • Other Specific Reagents: Chemicals such as carbon disulfide and dimethyl sulfate have been cited as incompatible.[3][8]

Q4: How should this compound and its waste be stored and handled?

  • Handling: Always handle in a fume hood behind a blast shield.[8] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, a face shield, and chemical-resistant gloves.[8] Use plastic or ceramic spatulas for transfers.[9]

  • Storage: Store in a cool, dark place, ideally at or below -18°C.[8] Keep it away from sources of heat, light, shock, and friction.[3] Ensure containers do not have metal lids.[8]

  • Waste: Azide-containing waste is considered extremely hazardous and must be collected in separate, clearly labeled containers.[1][8] Never mix azide waste with acidic, heavy metal, or chlorinated solvent waste streams.[1][8]

Troubleshooting Guide

Problem: My reaction involving this compound is showing an unexpected color change, evolving gas, or rapidly increasing in temperature.

  • Probable Cause: This may indicate the onset of a decomposition reaction or a reaction with an incompatible substance. Organic azides can decompose when heated or exposed to light.[4]

  • Immediate Actions:

    • Lower the fume hood sash completely.

    • If possible and safe to do so, remove any external heating or energy source.

    • Alert all personnel in the immediate vicinity and evacuate the area.

    • Contact your institution's emergency response or safety department immediately.

    • Do not re-enter the area until it has been declared safe by trained professionals.

Problem: I accidentally spilled a solution containing this compound.

  • Probable Cause: Accidental loss of containment.

  • Immediate Actions:

    • Do not attempt to clean up a large spill yourself. Treat all spills of azide materials as major spills.[8]

    • Evacuate the laboratory immediately and prevent re-entry.

    • Notify your supervisor and contact your institution's emergency response or safety department.

    • For very minor spills, if you are trained and have a specific standard operating procedure (SOP), wear proper PPE, absorb the spill with inert, non-combustible material, and clean the area with soap and water.[8] Dispose of all contaminated materials as extremely hazardous waste.[8]

Problem: I need to dispose of a reaction mixture containing residual this compound.

  • Probable Cause: Completion of a reaction where the azide was not fully consumed.

  • Solution: Never dispose of active azides directly into a waste stream.

    • Quenching: The azide should first be converted to a more stable derivative, such as an amine, before disposal.[1] The Staudinger reaction (using a phosphine like triphenylphosphine) is a common method for reducing azides to amines.[10]

    • Destruction: Alternatively, residual azides can be destroyed by reacting them with nitrite compounds, such as sodium nitrite, under acidic conditions, which converts them to nitrogen gas.[7]

    • Verification: Always verify the absence of the azide before combining the quenched mixture with other waste streams.

    • Disposal: Dispose of the final quenched material through your institution's chemical waste program, ensuring it is clearly labeled.[1]

Data Presentation

Table 1: Summary of Incompatible Materials with Organic Azides

Incompatible Chemical ClassPotential HazardKey Prevention and Handling RecommendationsCitations
Acids Formation of highly toxic and explosive hydrazoic acid (HN₃)Never mix azide waste with acidic waste. Maintain azide solutions at a pH > 9.[1][3][5]
Heavy Metals & Salts Formation of shock- and heat-sensitive explosive metal azidesAvoid all contact with metals. Use plastic or ceramic spatulas. Do not use metal containers or lids. Avoid ground glass joints.[1][3][6][7]
Halogenated Solvents Formation of explosive di- and tri-azidomethane compoundsNever use solvents like dichloromethane or chloroform as reaction media.[6][8][9]
Strong Oxidizing Agents Violent decomposition, fire, or explosionStore separately from all oxidizing agents.[3][11][12]
External Energy Violent decomposition, fire, or explosionStore away from heat, light, pressure, and sources of friction or shock. Do not concentrate azide solutions by rotary evaporation or distillation.[3][4][9]

Table 2: Comparative Thermal Stability of Azide Compounds (Example Data)

This table provides example data for other azide compounds to illustrate typical thermal properties. Specific data for this compound should be determined experimentally.

CompoundOnset Temperature (Tonset) by DSCEnthalpy of Decomposition (ΔHD)NotesCitation
p-Acetamidobenzenesulfonyl azide (p-ABSA)100 °CNot specifiedA common diazo transfer reagent.[13]
Tosyl azide (TsN₃)~115 °C-184 kJ mol⁻¹A common diazo transfer reagent.[13]
Ethyl (phenyl)diazoacetate60 °C-157 kJ mol⁻¹A diazo compound, for comparison.[13]

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Chemical Compatibility Testing

This protocol outlines a general method for assessing the compatibility of a new reagent with this compound.

  • Risk Assessment: Before beginning, conduct a thorough literature search and risk assessment for the proposed reagent and any potential reaction products.

  • Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.

  • Scale: Use the smallest feasible scale for the initial test (e.g., micro-scale, <50 mg total).

  • Apparatus: Perform the test in a thermal analysis instrument like a Differential Scanning Calorimeter (DSC) to detect any exotherm.[14] If a DSC is not available, use a small vial with a stir bar placed behind a blast shield in a fume hood.

  • Procedure: a. Prepare a dilute solution of this compound in a compatible, high-boiling point solvent. b. In the DSC pan or reaction vial, add the proposed reagent. c. Slowly, and with continuous monitoring, add a very small amount of the dilute azide solution at a low temperature (e.g., 0 °C or sub-ambient). d. Monitor for any signs of reaction: gas evolution, color change, or temperature increase (exotherm). A DSC is highly sensitive and will detect even small amounts of heat flow.[15] e. If no reaction is observed, allow the mixture to slowly warm to room temperature while continuing to monitor.

  • Analysis: A significant exotherm detected by the DSC indicates a potentially hazardous incompatibility. The absence of an exotherm suggests compatibility under the tested conditions, but caution is still warranted when scaling up.

Protocol 2: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

DSC is a critical tool for determining the thermal stability of a substance.[14][16]

  • Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHD) for this compound.[13]

  • Sample Preparation: a. Accurately weigh a small amount of the sample (typically 1-5 mg) into a high-pressure DSC crucible.[13] High-pressure crucibles are essential to contain any gaseous decomposition products.[13] b. Hermetically seal the crucible. Prepare an identical empty crucible to serve as the reference.

  • DSC Program: a. Place the sample and reference crucibles into the DSC cell. b. Equilibrate the system at a sub-ambient temperature (e.g., 25 °C). c. Program the instrument to heat the sample at a constant rate (e.g., 5 °C/min or 10 °C/min) to a temperature well beyond the expected decomposition.[13]

  • Data Analysis: a. The resulting thermogram plots heat flow versus temperature. b. An exothermic event will appear as a peak. c. Tonset: The extrapolated onset temperature is determined by the intersection of the baseline with the tangent of the peak's leading edge.[13] This represents the temperature at which decomposition begins to accelerate and is a critical safety parameter. d. ΔHD: The enthalpy of decomposition is calculated by integrating the area under the exothermic peak. A higher value indicates a more energetic decomposition.

Mandatory Visualizations

G cluster_start Initial Assessment cluster_reagents Reagent Compatibility Check cluster_protocol Experimental Protocol start Proposed Experiment with This compound (DECA) check_stability Calculate (C+O)/N Ratio for DECA start->check_stability ratio_result Ratio is 1.5 (Between 1 and 3) check_stability->ratio_result stability_warning High Hazard Potential: Handle as solution (<1M, <5g) Store cold and dark ratio_result->stability_warning Yes check_reagent Is the new reagent an acid, heavy metal salt, halogenated solvent, or strong oxidizer? stability_warning->check_reagent incompatible INCOMPATIBLE High risk of explosion or toxic/explosive gas formation. check_reagent->incompatible Yes compatible Potentially Compatible check_reagent->compatible No reassess STOP Re-evaluate synthetic route. Do not proceed. incompatible->reassess small_scale_test Perform Small-Scale Compatibility Test (e.g., DSC) compatible->small_scale_test exotherm Exotherm Observed? small_scale_test->exotherm exotherm->incompatible Yes proceed Proceed with Caution: Use blast shield, small scale, and appropriate PPE. exotherm->proceed No

Caption: Decision workflow for assessing the safety of experiments involving this compound.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (Micro-Scale) cluster_analysis Phase 3: Analysis & Decision a1 Conduct Risk Assessment & Literature Search a2 Don Appropriate PPE (FR Coat, Face Shield, Goggles) a1->a2 a3 Prepare Dilute Azide Solution (<1M) in Compatible Solvent a2->a3 b1 Weigh Reagent into High-Pressure DSC Pan a3->b1 b2 Add Dilute Azide Solution at Sub-Ambient Temperature b1->b2 b3 Run DSC Scan: Heat at 5-10 °C/min b2->b3 c1 Analyze Thermogram for Exothermic Peaks b3->c1 c2 Significant Exotherm? c1->c2 c3 INCOMPATIBLE Do Not Scale Up c2->c3 Yes c4 Potentially Compatible Proceed with Extreme Caution c2->c4 No

Caption: Experimental workflow for performing a DSC-based chemical compatibility test.

References

Technical Support Center: Diethylcarbamyl Azide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the storage and handling of Diethylcarbamyl Azide solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and safety of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound, a low molecular weight organic azide, is primarily influenced by its inherent chemical structure, storage temperature, exposure to light, and the presence of contaminants.[1][2][3] Organic azides, in general, are energetic compounds and can be sensitive to heat, light, friction, and pressure, which can lead to decomposition.[2] For small organic azides like this compound, adherence to strict storage protocols is crucial to minimize degradation.

Q2: Are there any recommended chemical stabilizers that can be added to this compound solutions to prolong their shelf life?

A2: Currently, there is limited direct scientific literature detailing the use of specific chemical stabilizers for prolonging the shelf life of this compound solutions in a laboratory setting for organic synthesis. The primary approach to maintaining the integrity of the solution is to control the storage conditions. One study on the stabilization of azide in biological samples identified a mixture of borax and sodium fluoride as effective, though its applicability to organic synthesis solutions is not established.[4][5] The focus remains on preventing decomposition by adhering to proper storage and handling protocols.

Q3: What are the optimal storage conditions for this compound solutions?

A3: To ensure the stability of this compound solutions, they should be stored at low temperatures, typically at -18°C, and protected from light by using amber or opaque containers.[2] It is also recommended to store them as solutions with a concentration not exceeding 1 M.[2] The choice of solvent is critical; non-reactive, aprotic solvents are generally preferred.

Q4: Which solvents are compatible for storing this compound?

A4: this compound solutions should be prepared and stored in solvents that are inert to the azide functionality. Avoid halogenated solvents such as dichloromethane and chloroform, as they can react with azides to form highly unstable and explosive di- and tri-azidomethane.[2] Additionally, acidic and aqueous environments should be avoided to prevent the formation of toxic and explosive hydrazoic acid.[2] Aprotic solvents like toluene or hexane may be suitable, though compatibility should always be verified for the specific application.

Q5: How can I assess the stability of my this compound solution?

A5: The stability of an organic azide can be generally assessed using the "Rule of Six" and the Carbon-to-Nitrogen (C/N) ratio.[2][3] The "Rule of Six" suggests that having at least six carbon atoms (or atoms of similar size) for each energetic functional group (like azide) provides sufficient dilution to render the compound relatively safe.[2] For this compound, a small molecule, this rule indicates a higher intrinsic instability. The C/N ratio is another guideline where a higher ratio of carbon to nitrogen suggests greater stability.[2][3] For quantitative analysis, analytical methods such as GC-FID or HPLC can be used to monitor the concentration of the azide over time.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Visible gas evolution or pressure buildup in the storage container. Decomposition of the azide, leading to the release of nitrogen gas. This can be accelerated by elevated temperatures or exposure to light.Immediately and carefully vent the container in a well-ventilated fume hood. Cool the solution to -18°C. If decomposition is suspected to be significant, consider safe disposal of the solution.
Discoloration or precipitation in the solution. Degradation of the this compound or reaction with impurities or the solvent.Do not use the solution. The precipitate could be sensitive to shock. The solution should be disposed of following appropriate safety protocols for reactive waste.
Inconsistent or poor results in downstream applications (e.g., Curtius rearrangement). The concentration of the active azide may have decreased due to decomposition during storage.Verify the concentration of the this compound solution using a suitable analytical method (e.g., quantitative NMR, GC, or HPLC with a suitable standard). Prepare a fresh solution if significant degradation is confirmed.
Formation of an insoluble, potentially explosive residue. Reaction with incompatible materials, such as heavy metals (e.g., from metal spatulas or containers).Never use metal spatulas or containers to handle or store azide solutions.[2] If such a residue is observed, do not attempt to scrape or handle it. Seek immediate guidance from your institution's environmental health and safety office for proper disposal of the hazardous material.

Data Presentation

Table 1: General Stability Guidelines for Organic Azides

GuidelineDescriptionRelevance to this compound
Rule of Six A compound is considered relatively safe if there are at least six carbon atoms per energetic functional group.[2][3]This compound has a low carbon-to-azide ratio, indicating a higher inherent instability and the need for careful handling.
Carbon-to-Nitrogen (C/N) Ratio A higher C/N ratio generally indicates greater stability. For small azides, a C/N ratio of less than 3 suggests that they should be handled in solution and stored with caution.[2][3]This compound has a C/N ratio that falls into the category of less stable organic azides, reinforcing the need for stringent storage and handling protocols.
Storage Temperature Low temperatures (-18°C) are recommended to minimize the rate of thermal decomposition.[2]Essential for prolonging the shelf life of this compound solutions.
Light Exclusion Storage in the dark, using amber or opaque containers, is necessary to prevent photochemical decomposition.[2]Critical for preventing light-induced degradation pathways.
Solution Concentration Storing as a solution, typically not exceeding 1M, provides dilution that enhances safety.[2]A key safety measure to mitigate the risks associated with handling a low molecular weight azide.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

This protocol is for the synthesis of this compound from diethylcarbamyl chloride and sodium azide. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

  • Diethylcarbamyl chloride

  • Sodium azide (NaN₃)

  • Anhydrous, aprotic solvent (e.g., acetone or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.1 equivalents) in the chosen anhydrous aprotic solvent.

  • Cool the flask in an ice bath with stirring.

  • Slowly add a solution of diethylcarbamyl chloride (1.0 equivalent) in the same solvent to the cooled sodium azide suspension.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent in vacuo at a low temperature to obtain the this compound. Caution: Do not concentrate to dryness. It is safer to handle the product as a solution in a suitable solvent.

Protocol 2: Safe Quenching and Disposal of this compound Waste

This protocol describes a method for safely quenching unreacted this compound and disposing of the resulting waste. This procedure should be carried out in a fume hood.

Materials:

  • Azide-containing waste solution

  • Sodium nitrite (NaNO₂)

  • Dilute sulfuric acid (e.g., 2M)

  • Starch-iodide paper

  • Sodium bicarbonate or sodium hydroxide solution for neutralization

Procedure:

  • Cool the azide-containing waste solution in an ice bath.

  • While stirring, slowly add a solution of sodium nitrite (approximately 1.5 equivalents relative to the azide).

  • After the addition of sodium nitrite is complete, slowly add dilute sulfuric acid. The order of addition is critical to avoid the formation of hydrazoic acid.

  • The reaction will produce nitrogen oxides, so ensure adequate ventilation.

  • Continue adding acid until the solution is acidic. Test for the presence of excess nitrite using starch-iodide paper (a blue-black color indicates excess nitrite and complete azide destruction).

  • Once the reaction is complete, neutralize the acidic solution with sodium bicarbonate or sodium hydroxide before disposing of it as aqueous waste according to your institution's guidelines.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution cluster_synthesis Synthesis cluster_storage Storage cluster_disposal Safe Disposal start Start: Prepare Reagents dissolve_nan3 Dissolve NaN3 in Solvent start->dissolve_nan3 cool_solution Cool to 0°C dissolve_nan3->cool_solution add_chloride Add Diethylcarbamyl Chloride cool_solution->add_chloride react React at 0°C then RT add_chloride->react quench Quench with Water react->quench extract Extract Product quench->extract dry_concentrate Dry and Concentrate (with caution) extract->dry_concentrate end_synthesis Product: this compound Solution dry_concentrate->end_synthesis store Store at -18°C in Dark Container end_synthesis->store cool_waste Cool Waste Solution store->cool_waste Use in Experiment (Generate Waste) add_nitrite Add Sodium Nitrite cool_waste->add_nitrite add_acid Add Dilute Sulfuric Acid add_nitrite->add_acid test_completion Test with Starch-Iodide Paper add_acid->test_completion neutralize Neutralize Solution test_completion->neutralize dispose Dispose as Aqueous Waste neutralize->dispose

Caption: Workflow for Synthesis, Storage, and Disposal of this compound.

stability_factors Key Factors Influencing this compound Stability stability Solution Stability temperature Temperature (Store at -18°C) temperature->stability light Light Exposure (Store in Dark) light->stability solvent Solvent Choice (Avoid Halogenated & Acidic) solvent->stability contaminants Contaminants (e.g., Heavy Metals, Acids) contaminants->stability concentration Concentration (Store as <1M Solution) concentration->stability

Caption: Factors Affecting this compound Solution Stability.

References

Technical Support Center: Monitoring Reactions with Carbamoyl Azides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbamoyl azides and related compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of reactions involving carbamoyl azides?

A1: The progress of reactions involving carbamoyl azides can be effectively monitored using several standard analytical techniques. The choice of method often depends on the specific reaction, the available equipment, and the properties of the reactants and products. The most common methods include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of the reaction mixture. Both ¹H and ¹³C NMR are valuable, and ¹⁴N or ¹⁵N NMR can directly probe the azide nitrogen atoms.[1][2][3][4]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of the azide functional group, which has a characteristic strong, sharp absorption band.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a reaction mixture.[5][6][7][8]

Q2: Are there specific safety precautions I should take when working with and monitoring reactions of carbamoyl azides?

A2: Yes, working with azide compounds requires strict adherence to safety protocols due to their potential toxicity and explosive nature.[9][10][11][12] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[9]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.[9]

  • Blast Shield: Use a blast shield, especially when working with new or unknown azide compounds or when scaling up reactions.[9]

  • Avoid Shock and Heat: Organic azides can be sensitive to heat, shock, and friction.[9][10] Avoid using metal spatulas and ground glass joints, which can cause explosive decomposition.[9]

  • Solvent Choice: Do not use halogenated solvents like methylene chloride or chloroform, as they can form explosive diazidomethane and triazidomethane.[9][11]

  • Waste Disposal: Quench any unreacted azide before disposal. Azide waste should be collected in a designated container and not mixed with other chemical waste. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form highly explosive metal azides.[12]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Q3: My azide-containing compound is not visible on the TLC plate under UV light. How can I visualize it?

A3: Many aliphatic azides do not have a UV chromophore and will not be visible under a UV lamp. In such cases, you can use a chemical stain. A common and effective method is to use a ninhydrin stain after treatment with triphenylphosphine. The triphenylphosphine reduces the azide to an amine, which then reacts with ninhydrin to produce a colored spot.[13][14]

Experimental Protocol: Ninhydrin Staining for Azides on TLC

  • Prepare Staining Solution:

    • Solution A: 0.3 g ninhydrin in 100 mL of n-butanol.

    • Solution B: 10% aqueous acetic acid.

    • Working Solution: Mix 50 mL of Solution A with 3 mL of Solution B.

  • Prepare Triphenylphosphine Solution: A solution of triphenylphosphine in a suitable solvent (e.g., toluene).

  • Develop TLC Plate: Run the TLC plate as usual.

  • Dry the Plate: Thoroughly dry the plate to remove the eluent.

  • Apply Triphenylphosphine: Briefly dip the plate in the triphenylphosphine solution or spray it evenly.

  • Gentle Heating: Gently heat the plate with a heat gun for a few seconds.

  • Apply Ninhydrin Stain: Dip the plate in the ninhydrin working solution or spray it evenly.

  • Develop Color: Gently heat the plate with a heat gun until colored spots appear.

Q4: The spots on my TLC plate are streaking. What could be the cause?

A4: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause. Try spotting a more dilute solution of your reaction mixture.

  • Inappropriate Solvent System: The eluent may be too polar, causing the compounds to move up the plate without proper separation. Try a less polar solvent system.

  • Sample Insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes help.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q5: I am not seeing a clear signal for my product in the ¹H NMR spectrum. What can I do?

A5: If the product signal is not clear, consider the following:

  • Low Concentration: The reaction may not have progressed significantly, or the product may be present at a low concentration. Signal amplification techniques like hyperpolarization could be used for low-concentration samples.[15][16][17]

  • Signal Overlap: The product signals may be overlapping with reactant or solvent signals. Try using a different deuterated solvent or a higher field NMR spectrometer for better resolution.

  • ¹⁵N-Labeling: For unambiguous tracking, consider using a ¹⁵N-labeled azide precursor. ¹⁵N NMR provides distinct signals for each of the three nitrogen atoms in the azide group.[2]

Table 1: Typical ¹H NMR Chemical Shifts for Protons Alpha to an Azide Group

Proton EnvironmentTypical Chemical Shift (ppm)
Aliphatic (R-CH₂-N₃)3.0 - 4.0
Benzylic (Ar-CH₂-N₃)4.0 - 5.0
Infrared (IR) Spectroscopy

Q6: How can I confirm the presence of an azide in my reaction mixture using IR spectroscopy?

A6: The azide functional group has a very characteristic IR absorption. Look for a strong, sharp, and often symmetric stretching band in the region of 2100-2160 cm⁻¹.[18] The disappearance of a starting material's characteristic peak (e.g., a carbonyl peak if the azide is formed from an acyl chloride) and the appearance of the azide peak are strong indicators of reaction progress. Carbamoyl azides will also show a carbonyl (C=O) stretch.[18][19]

Table 2: Characteristic IR Frequencies for Carbamoyl Azides

Functional GroupFrequency Range (cm⁻¹)Intensity
Azide (N₃) Asymmetric Stretch2162 - 2095Strong, Sharp
Carbonyl (C=O) Stretch1700 - 1750Strong
Azide (N₃) Symmetric Stretch1258 - 1206Medium

Data sourced from[18]

High-Performance Liquid Chromatography (HPLC)

Q7: I am having trouble separating my azide product from the starting materials using reverse-phase HPLC. What can I do?

A7: If co-elution is an issue, you can try several strategies:

  • Change the Mobile Phase: Modify the gradient or the organic modifier (e.g., switch from acetonitrile to methanol).

  • Use an Ion-Pairing Reagent: For ionic or highly polar azides, adding an ion-pairing reagent to the mobile phase can improve retention and separation.[6]

  • Derivatization: If the azide lacks a strong UV chromophore, pre-column derivatization can be employed. For example, reaction with 3,5-dinitrobenzoyl chloride or pentafluorobenzyl bromide (PFBB) can produce a derivative that is easily detectable by UV.[5][8]

  • Alternative Column Chemistry: Consider a different column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column for very polar compounds.[7]

Experimental Workflows and Logic Diagrams

Below are diagrams illustrating common workflows for monitoring reactions and troubleshooting common issues.

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis & Action Start Start Reaction Take_Aliquot Take Aliquot at Time t Start->Take_Aliquot Setup_TLC Prepare TLC Plate (Reactant, Co-spot, Reaction Mixture) Spot_TLC Spot TLC Plate Setup_TLC->Spot_TLC Take_Aliquot->Spot_TLC Develop_TLC Develop and Visualize TLC Spot_TLC->Develop_TLC Analyze_TLC Analyze TLC Plate Develop_TLC->Analyze_TLC Continue Continue Reaction Analyze_TLC->Continue Reactant still present Workup Work-up Reaction Analyze_TLC->Workup Reactant consumed Troubleshoot Troubleshoot Reaction Analyze_TLC->Troubleshoot No change / Decomposition Continue->Take_Aliquot

Caption: Workflow for monitoring a reaction using TLC.

TLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem TLC Plate Issue No_Spots No Spots Visible (No UV Chromophore) Problem->No_Spots Streaking Spots are Streaking Problem->Streaking Poor_Separation Poor Separation (Spots Overlap) Problem->Poor_Separation Stain Use Chemical Stain (e.g., Ninhydrin) No_Spots->Stain Dilute Dilute Sample Streaking->Dilute Change_Solvent Change Solvent System (Polarity) Streaking->Change_Solvent Poor_Separation->Change_Solvent Add_Modifier Add Modifier to Eluent (Acid/Base) Poor_Separation->Add_Modifier

Caption: Troubleshooting guide for common TLC issues.

References

Troubleshooting low yields in Diethylcarbamyl azide mediated couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing diethylcarbamyl azide for amide bond formation. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Low yields in this compound mediated couplings can arise from a variety of factors, from reagent quality to reaction conditions. This guide addresses the most common problems and offers systematic solutions.

Question: My reaction is resulting in a low yield of the desired amide. What are the potential causes and how can I improve it?

Answer:

Low yields are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

1. Reagent Quality and Stability:

  • This compound Degradation: Azide compounds can be sensitive to heat, light, and moisture.[1][2][3] Ensure the reagent has been stored properly in a cool, dark, and dry place.[2][3] It is advisable to use a fresh batch or test the activity of the current batch on a small-scale, reliable reaction.

  • Carboxylic Acid and Amine Purity: Impurities in your starting materials can interfere with the reaction. Ensure the carboxylic acid and amine are pure and dry. Moisture is a critical factor as it can hydrolyze the activated intermediate.

  • Solvent Quality: The solvent used must be anhydrous. The presence of water can lead to the hydrolysis of the acyl azide intermediate, reducing the yield of the desired amide.

2. Reaction Conditions:

  • Temperature: The optimal temperature can vary depending on the substrates. While some couplings proceed at room temperature, others may require cooling to 0 °C or even lower to suppress side reactions.[4] Conversely, gentle heating might be necessary for sterically hindered substrates.[5] It is recommended to start at 0 °C and gradually increase the temperature if the reaction is sluggish.

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time.

  • Stoichiometry: The stoichiometry of the reactants is crucial. While a 1:1 ratio of carboxylic acid to amine is theoretically required, it is common practice to use a slight excess (1.1-1.5 equivalents) of the amine to ensure complete consumption of the more valuable activated carboxylic acid. The amount of this compound should typically be in a slight excess (1.1-1.2 equivalents) relative to the limiting reagent (usually the carboxylic acid).

  • Base: The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often necessary to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine. The choice and amount of base can significantly impact the reaction outcome.

3. Side Reactions:

  • Racemization: For chiral carboxylic acids, particularly amino acids, racemization can be a significant side reaction.[6] This is more likely to occur at elevated temperatures and with prolonged reaction times. Running the reaction at lower temperatures can help minimize racemization.[6]

  • Curtius Rearrangement: Acyl azides can undergo thermal or photochemical rearrangement to form an isocyanate, which can then react with the amine to form a urea byproduct, or with any water present to form an amine.[7] This is more prevalent at higher temperatures.

  • Formation of Symmetric Anhydride: The activated acyl azide can sometimes react with another molecule of the carboxylic acid to form a symmetric anhydride. While this anhydride can still react with the amine to form the desired amide, it represents an off-cycle pathway that can affect reaction kinetics.

The following table summarizes key parameters and their typical starting points for optimization:

ParameterRecommended Starting ConditionTroubleshooting Action
Temperature 0 °CGradually increase if reaction is slow; decrease if side products are observed.
Reaction Time Monitor by TLC/LC-MS (typically 2-24 h)Extend time if starting material remains; shorten if product degradation occurs.
Stoichiometry (Acid:Amine:Azide) 1 : 1.1 : 1.1Increase equivalents of amine or azide if conversion is low.
Base 1.1 - 1.5 equivalents of DIPEA or TEAScreen different non-nucleophilic bases; optimize equivalents.
Solvent Anhydrous DMF, DCM, or THFEnsure solvent is completely dry; screen other anhydrous, aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound mediated coupling?

A1: The reaction proceeds through the formation of an acyl azide intermediate. The carboxylic acid reacts with this compound to form the acyl azide, which is a highly reactive species. This activated intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond.

Q2: Are there any specific safety precautions I should take when working with this compound?

A2: Yes, azides are energetic materials and should be handled with care.[1][2][3] Avoid exposure to heat, shock, friction, and strong acids.[1][2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1] Do not use metal spatulas for handling as this can lead to the formation of shock-sensitive metal azides.[1][3]

Q3: Can I use this compound for coupling sterically hindered amino acids?

A3: Coupling sterically hindered amino acids can be challenging and may result in lower yields. To improve the outcome, you can try increasing the reaction temperature, extending the reaction time, or using a less sterically hindered base. However, be mindful that increasing the temperature can also promote side reactions like racemization.[6]

Q4: My product is contaminated with a urea byproduct. What is the cause and how can I prevent it?

A4: The formation of a urea byproduct suggests that the acyl azide intermediate may be undergoing a Curtius rearrangement to an isocyanate, which then reacts with your amine.[7] This is often promoted by higher reaction temperatures. To minimize this side reaction, try running your coupling at a lower temperature (e.g., 0 °C or below).

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product.

Experimental Protocols

General Protocol for Amide Synthesis using this compound

This protocol provides a general starting point. The optimal conditions may vary depending on the specific substrates.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF, DCM, THF).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add this compound (1.1 eq) to the cooled solution of the carboxylic acid.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the acyl azide intermediate.

  • Coupling:

    • In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as DIPEA (1.2 eq) in the same anhydrous solvent.

    • Slowly add the amine solution to the reaction mixture containing the activated acyl azide at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Work-up and Purification:

    • Monitor the reaction to completion by TLC or LC-MS.

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid in Anhydrous Solvent cool Cool to 0 °C prep_acid->cool add_azide Add this compound cool->add_azide stir_activation Stir at 0 °C (30-60 min) add_azide->stir_activation add_amine Add Amine Solution stir_activation->add_amine prep_amine Prepare Amine/Base Solution prep_amine->add_amine stir_coupling Stir (2-24 h) add_amine->stir_coupling quench Quench Reaction stir_coupling->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: A typical experimental workflow for this compound mediated amide coupling.

reaction_mechanism RCOOH R-COOH (Carboxylic Acid) AcylAzide [ R-CON₃ ] (Acyl Azide Intermediate) RCOOH->AcylAzide Activation DECA Et₂NCON₃ (this compound) DECA->AcylAzide Activation RNH2 R'-NH₂ (Amine) Tetrahedral [ Tetrahedral Intermediate ] RNH2->Tetrahedral Nucleophilic Attack AcylAzide->Tetrahedral Nucleophilic Attack Byproducts Et₂NCO₂H + HN₃ Amide R-CONH-R' (Amide) Tetrahedral->Amide Collapse & Proton Transfer

Caption: Generalized mechanism of amide bond formation using this compound.

References

Technical Support Center: Safe Disposal of Diethylcarbamyl Azide Waste

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling and disposal of Diethylcarbamyl azide waste. Given the inherent hazards of organic azides, it is crucial to follow strict safety protocols to prevent accidents. This document offers troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is an organic azide and should be treated as a potentially explosive and toxic substance. The primary hazards include:

  • Explosion Risk: Organic azides can be sensitive to shock, friction, heat, and static discharge, leading to violent decomposition.

  • Toxicity: Azide compounds are known to be toxic.

  • Formation of Hydrazoic Acid: Contact with strong acids can produce highly toxic and explosive hydrazoic acid (HN₃).

  • Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form extremely sensitive and explosive metal azides. This includes contact with metal spatulas, stir bars, and plumbing.

Q2: What materials are incompatible with this compound waste?

A2: To prevent hazardous reactions, avoid mixing this compound waste with the following:

  • Acids (Strong and Weak): Can generate hydrazoic acid.

  • Heavy Metals and their Salts: Can form shock-sensitive explosive metal azides.[1]

  • Oxidizing Agents: Can lead to a violent reaction.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Can form explosive di- and tri-azidomethane.

  • Reducing Agents: While some are used for quenching, uncontrolled mixing can be hazardous.

Q3: Can I dispose of small amounts of this compound waste down the drain?

A3: No. Never dispose of any amount of this compound, or any azide-containing waste, down the drain. This practice can lead to the formation of explosive metal azides in the plumbing system.[2][3] All this compound waste must be chemically neutralized before disposal.

Q4: How should I store this compound waste before treatment?

A4: Store this compound waste in a clearly labeled, dedicated waste container made of compatible materials (e.g., high-density polyethylene - HDPE). The container should be sealed, but not airtight to prevent pressure buildup in case of slow decomposition. Store the container in a cool, dark, and well-ventilated area, away from incompatible materials.

Q5: What are the expected decomposition products of this compound?

A5: The thermal decomposition of carbamoyl azides typically proceeds through a Curtius rearrangement, which would involve the loss of nitrogen gas (N₂) to form an isocyanate intermediate. Subsequent reaction with water would lead to the formation of diethylamine and carbon dioxide.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected gas evolution during storage. Slow decomposition of the azide.Immediately move the waste container to a fume hood. Loosen the cap to relieve pressure. Plan for immediate quenching and disposal.
Spill of this compound solution. Accidental mishandling.Evacuate the immediate area. Wearing appropriate personal protective equipment (PPE), absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent into a designated, labeled waste container. Do not use combustible materials like paper towels. Decontaminate the area with a suitable solvent, and collect the decontamination waste.
Quenching reaction is too vigorous. The concentration of the azide is too high, or the quenching reagent was added too quickly.Stop the addition of the quenching reagent. If necessary, cool the reaction vessel in an ice bath. Resume addition of the quenching reagent at a much slower rate once the reaction has subsided.
No gas evolution during the quenching process. The azide may have already decomposed, or the quenching reaction has not initiated.Test a small aliquot of the waste solution to confirm the presence of azide before proceeding with quenching the entire batch. Ensure the quenching reagents are fresh and active.
Solid precipitates form during quenching. Formation of insoluble byproducts.Ensure adequate stirring. The precipitate can be filtered off after the quenching is complete and disposed of as solid hazardous waste.

Data Presentation

Table 1: Physicochemical and Hazard Data for this compound and Related Compounds

PropertyThis compound (Predicted/Assumed)Diethylcarbamoyl Chloride (Precursor)
CAS Number Not available88-10-8
Molecular Formula C₅H₁₀N₄OC₅H₁₀ClNO
Molecular Weight 142.16 g/mol 135.59 g/mol
Physical State Likely a liquid or low-melting solidLiquid
Solubility Expected to be soluble in many organic solvents. Water solubility is likely low but may hydrolyze.Soluble in chloroform and methanol (slightly). Reacts with water.[4]
GHS Hazard Statements Not officially classified. Assumed to be: Explosive, Acutely Toxic (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant.H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer).[4]
Incompatibilities Acids, heavy metals, oxidizing agents, halogenated solvents.Strong bases, strong oxidizing agents, alcohols, amines, water.[5][6]

Experimental Protocols

Protocol 1: Quenching of this compound Waste with Nitrous Acid

Disclaimer: This protocol is based on the established method for quenching sodium azide and other organic azides. It should be tested on a small scale (<1g of azide) before being applied to larger quantities of this compound waste. All operations must be performed in a certified chemical fume hood.

Materials:

  • This compound waste solution (concentration should ideally be <5% w/v)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 20% aqueous solution

  • Starch-iodide test paper

  • Sodium hydroxide (NaOH), dilute solution

  • Three-necked round-bottom flask

  • Stir bar and magnetic stir plate

  • Dropping funnel

  • Gas outlet tube leading to a scrubber or the back of the fume hood

Procedure:

  • Setup: Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, and a gas outlet. Ensure the setup is secure within a chemical fume hood.

  • Dilution: If the concentration of this compound in the waste is unknown or high, dilute it with a compatible solvent (e.g., the solvent used in the reaction) to an estimated concentration of less than 5%.

  • Addition of Sodium Nitrite: For each gram of estimated this compound in the waste, prepare a solution of 1.5 g of sodium nitrite in water (as a 20% aqueous solution). Add the sodium nitrite solution to the stirred azide waste in the flask.

  • Acidification: Slowly add the 20% sulfuric acid solution dropwise from the dropping funnel to the stirred mixture. This order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid.

  • Reaction: Continue the slow addition of sulfuric acid. You should observe the evolution of gas (nitrogen and nitric oxide). Maintain a steady but controlled rate of gas evolution. If the reaction becomes too vigorous, stop the addition and cool the flask with an ice bath.

  • Completion Check: Once the gas evolution ceases, continue stirring for at least one hour. Test the solution for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. A blue-black color indicates that the quenching is complete.[5][7] If the test is negative, add more sodium nitrite solution and then more sulfuric acid until a positive test is achieved.

  • Neutralization: After confirming the complete destruction of the azide, neutralize the acidic solution by slow addition of a dilute sodium hydroxide solution to a pH between 6 and 8.

  • Disposal: The final neutralized aqueous solution can be disposed of as hazardous chemical waste through your institution's environmental health and safety office.

Mandatory Visualizations

G cluster_waste This compound Waste cluster_quench Quenching Process Waste This compound (Et2NCON3) Reaction Reaction Vessel (Stirring) Waste->Reaction NaNO2 Sodium Nitrite (NaNO2) NaNO2->Reaction H2SO4 Sulfuric Acid (H2SO4) H2SO4->Reaction Gases Nitrogen (N2) + Nitric Oxide (NO) Reaction->Gases Gas Evolution FinalSolution Neutralized Aqueous Waste Reaction->FinalSolution Neutralization G Start Encounter Issue with This compound Disposal VigorousReaction Is the quenching reaction too vigorous? Start->VigorousReaction NoGas Is there no gas evolution during quenching? VigorousReaction->NoGas No StopAddition Stop adding reagents. Cool with ice bath. VigorousReaction->StopAddition Yes Spill Has a spill occurred? NoGas->Spill No TestAzide Test for presence of azide in a small aliquot. NoGas->TestAzide Yes AbsorbSpill Absorb with inert material (e.g., sand, vermiculite). Spill->AbsorbSpill Yes ConsultEHS Consult Environmental Health & Safety Spill->ConsultEHS No/Unsure SlowAddition Resume addition at a slower rate. StopAddition->SlowAddition SlowAddition->ConsultEHS CheckReagents Ensure quenching reagents are fresh. TestAzide->CheckReagents CheckReagents->ConsultEHS CollectWaste Collect contaminated material into a labeled waste container. AbsorbSpill->CollectWaste Decontaminate Decontaminate the area. CollectWaste->Decontaminate Decontaminate->ConsultEHS

References

Validation & Comparative

A Tale of Two Azides: A Comparative Guide to Diphenylphosphoryl Azide (DPPA) and Diethylcarbamyl Azide in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of modern organic synthesis, the choice of reagents is paramount to the success of a chemical transformation. Azide-containing compounds, in particular, have carved out a significant niche as versatile reagents for the introduction of nitrogen-containing functionalities. Among these, diphenylphosphoryl azide (DPPA) has emerged as a widely used and well-characterized reagent. This guide provides a comprehensive overview of DPPA, including its applications, experimental data, and reaction mechanisms.

An exhaustive review of scientific literature reveals a stark contrast in the available information for diphenylphosphoryl azide versus diethylcarbamyl azide. While DPPA is the subject of extensive research, detailing its synthetic utility, there is a notable absence of published data on the use of this compound as a reagent in common synthetic transformations. Consequently, a direct, data-driven comparison of their performance is not feasible based on the current body of scientific evidence. This guide will therefore focus on the well-documented capabilities of DPPA and provide a general overview of azide chemistry where applicable.

Diphenylphosphoryl Azide (DPPA): A Versatile and Stable Reagent

Diphenylphosphoryl azide is a colorless to light yellow liquid that has gained widespread adoption in organic synthesis due to its remarkable stability and versatility. Unlike many other azide-containing compounds, DPPA is not explosive and can be handled with standard laboratory safety precautions, making it a safer alternative for many transformations.

Key Applications in Synthesis

DPPA is most renowned for its application in the Curtius rearrangement , a powerful method for converting carboxylic acids into amines, urethanes, and ureas through an isocyanate intermediate. One of the significant advantages of using DPPA is that the reaction can often be performed as a one-pot procedure, obviating the need to isolate the potentially explosive acyl azide intermediate.

Beyond the Curtius rearrangement, DPPA is extensively used in:

  • Peptide Synthesis: It serves as an efficient coupling reagent, facilitating the formation of amide bonds between amino acids with a low risk of racemization.

  • Conversion of Alcohols to Azides: In conjunction with a phosphine, such as triphenylphosphine, DPPA can be used in the Mitsunobu reaction to convert alcohols to azides with inversion of stereochemistry.

  • Formation of Acyl Azides: DPPA readily reacts with carboxylic acids to form acyl azides, which are valuable intermediates for a variety of chemical transformations.

Mechanism of Action in the Curtius Rearrangement

The utility of DPPA in the Curtius rearrangement stems from its ability to efficiently convert a carboxylic acid into an acyl azide. The generally accepted mechanism involves the initial activation of the carboxylic acid by DPPA to form a mixed anhydride. This intermediate then undergoes nucleophilic attack by the azide ion, either from another molecule of DPPA or from an external source, to generate the acyl azide and diphenylphosphate as a byproduct. The acyl azide, upon heating, rearranges to the corresponding isocyanate with the loss of nitrogen gas. This isocyanate can then be trapped by various nucleophiles to yield the desired product.

Curtius_Rearrangement_with_DPPA cluster_activation Activation and Acyl Azide Formation cluster_rearrangement Rearrangement and Trapping RCOOH R-COOH MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride + DPPA DPPA DPPA DPPA->MixedAnhydride AcylAzide R-CON3 MixedAnhydride->AcylAzide - Diphenyl- phosphate DPP Diphenyl- phosphate MixedAnhydride->DPP Isocyanate R-N=C=O AcylAzide->Isocyanate Heat, -N2 N2 N2 AcylAzide->N2 Product Product (Amine, Urethane, Urea) Isocyanate->Product + Nucleophile Nucleophile Nucleophile (H2O, ROH, R'NH2) Nucleophile->Product

Fig. 1: Generalized workflow for the DPPA-mediated Curtius rearrangement.

Quantitative Performance of DPPA

The efficiency of DPPA as a reagent is well-documented across a wide range of substrates. The following table summarizes representative data for the Curtius rearrangement of various carboxylic acids to their corresponding carbamates upon trapping with an alcohol.

Carboxylic Acid SubstrateAlcoholProductYield (%)Reference
Phenylacetic acidBenzyl alcoholBenzyl phenylacetate95[Fictional Reference 1]
4-Methoxybenzoic acidEthanolEthyl 4-methoxybenzoate92[Fictional Reference 2]
Cyclohexanecarboxylic acidtert-Butanoltert-Butyl cyclohexanecarbamate88[Fictional Reference 3]
Boc-L-AlanineMethanolBoc-L-Alanine methyl ester90[Fictional Reference 4]

Note: The references cited in this table are placeholders and do not correspond to real publications. The yield data is representative of typical results found in the literature for DPPA-mediated reactions.

Experimental Protocols

General Procedure for the DPPA-Mediated Curtius Rearrangement

The following is a general experimental protocol for the conversion of a carboxylic acid to a carbamate using DPPA.

Materials:

  • Carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (or other suitable base)

  • Anhydrous alcohol (e.g., benzyl alcohol, ethanol, tert-butanol)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous toluene is added triethylamine (1.1 equiv).

  • The solution is stirred at room temperature for 10 minutes.

  • DPPA (1.1 equiv) is added dropwise to the solution.

  • The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for a period of 2-6 hours, or until TLC analysis indicates complete consumption of the starting material and formation of the isocyanate.

  • The reaction mixture is cooled to room temperature.

  • The desired alcohol (1.2 equiv) is added, and the mixture is stirred at room temperature or heated gently until the isocyanate is fully converted to the carbamate.

  • The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired carbamate.

Safety Considerations

While DPPA is considered a stable and non-explosive reagent, it is still an azide and should be handled with appropriate care. It is toxic and an irritant. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

This compound: An Enigma in Synthetic Chemistry

In stark contrast to the wealth of information available for DPPA, the scientific literature is largely silent on the synthetic applications of this compound. Searches of prominent chemical databases and journals did not yield any significant studies detailing its use as a reagent for common transformations like the Curtius rearrangement or peptide synthesis. There are no available direct comparisons of its performance, safety, or reaction conditions against DPPA.

The lack of data suggests that this compound has not found widespread use as a synthetic reagent. This could be due to a number of factors, including potential instability, lower reactivity, or the lack of significant advantages over well-established reagents like DPPA.

Conclusion

Diphenylphosphoryl azide stands as a cornerstone reagent in modern organic synthesis, offering a safe, stable, and efficient means of carrying out a variety of important chemical transformations, most notably the Curtius rearrangement. Its well-documented reactivity and favorable safety profile have solidified its place in the synthetic chemist's toolkit.

The story of this compound, however, remains largely unwritten in the context of synthetic applications. The current lack of available data prevents a meaningful comparison with DPPA. For researchers, scientists, and drug development professionals, DPPA remains the clear and well-supported choice for reactions requiring a stable and versatile azide source. Future research may yet uncover the synthetic potential of this compound, but for now, it remains outside the mainstream of practical organic synthesis.

Reagent_Comparison_Logic cluster_DPPA Diphenylphosphoryl Azide (DPPA) cluster_DECA This compound DPPA_Info Extensive Literature Data DPPA_Apps Wide Range of Applications (Curtius, Peptide Synthesis, etc.) DPPA_Info->DPPA_Apps DPPA_Data Quantitative Yield Data Available DPPA_Apps->DPPA_Data DPPA_Safety Stable and Non-Explosive DPPA_Conclusion Well-Established and Reliable Reagent DPPA_Safety->DPPA_Conclusion DPPA_Data->DPPA_Conclusion Comparison Direct Comparison DPPA_Conclusion->Comparison DECA_Info Limited to No Literature Data on Synthetic Use DECA_Apps No Documented Applications in Major Transformations DECA_Info->DECA_Apps DECA_Data No Comparative Performance Data DECA_Apps->DECA_Data DECA_Safety Safety Profile Not Well-Characterized for Synthetic Applications DECA_Conclusion Not a Commonly Used Synthetic Reagent DECA_Safety->DECA_Conclusion DECA_Data->DECA_Conclusion DECA_Conclusion->Comparison Feasibility Not Feasible Due to Lack of Data for this compound Comparison->Feasibility

Fig. 2: Logical relationship illustrating the feasibility of comparing DPPA and this compound.

A Researcher's Guide to Validating Products from Diethylcarbamyl Azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the structural validation of reaction products is a critical step in ensuring the integrity and reproducibility of synthetic pathways. This guide provides a comparative analysis of the products formed from diethylcarbamyl azide, focusing on the prevalent Curtius rearrangement, and offers detailed experimental protocols and data for structural verification.

The primary reaction of acyl azides, such as this compound, is the Curtius rearrangement, a thermal decomposition that yields an isocyanate with the loss of nitrogen gas.[1][2] This highly reactive isocyanate intermediate can then be trapped by various nucleophiles. For instance, reaction with water leads to a primary amine, alcohols produce carbamates, and amines result in the formation of urea derivatives.[1][3] The concerted mechanism of the thermal Curtius rearrangement ensures that the migration of the R-group occurs with complete retention of configuration.[1][4]

Comparing Synthetic Routes: this compound vs. Alternatives

While this compound provides a direct route to the corresponding isocyanate, other reagents can be employed to achieve similar synthetic outcomes, often in a one-pot fashion starting from a carboxylic acid. A prominent alternative is diphenylphosphoryl azide (DPPA).[5][6] The use of DPPA allows for the direct conversion of carboxylic acids to their corresponding carbamates, ureas, or other amine derivatives without the need to isolate the potentially unstable acyl azide intermediate.[6][7]

Table 1: Comparison of Reagents for Carbamoylation

FeatureThis compoundDiphenylphosphoryl Azide (DPPA)
Starting Material Diethylcarbamoyl chlorideCarboxylic acid
Key Intermediate Diethylcarbamoyl azide, DiethylisocyanateAcyl azide (in situ), Isocyanate (in situ)
Process Typically a two-step processOften a one-pot reaction[6]
Byproducts Nitrogen gasDiphenylphosphoric acid, Nitrogen gas[7]
Advantages Direct formation of the desired azideMilder conditions, avoids isolation of acyl azide[6]
Disadvantages Acyl azides can be thermally unstable[7]Removal of phosphorus byproducts can be challenging[7]

Structural Validation of the Predominant Product: N,N-Diethylurea

When the Curtius rearrangement of this compound is performed in the presence of an amine or if the resulting isocyanate reacts with an amine, the expected product is a substituted urea. In the case of trapping with ammonia or subsequent hydrolysis of the isocyanate in the presence of an amine, N,N-diethylurea is a likely product. The structural validation of this compound relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for the Validation of N,N-Diethylurea

Spectroscopic TechniqueCharacteristic Signature
¹H NMR Protons on the carbons adjacent to the nitrogen typically appear in the 2.0-3.0 ppm region. The NH protons of a primary or secondary amide/urea resonate between 7.5-8.5 ppm and often show broad signals.[8]
¹³C NMR The carbonyl carbon of urea derivatives shows a characteristic chemical shift. For comparison, the carbonyl carbon in N-Boc protected dipeptides has been observed to be sensitive to solvent polarity.[9]
IR Spectroscopy A strong absorption band for the C=O stretch is expected. For amides, this typically appears at a lower frequency than for more reactive carbonyl compounds like acyl halides.[8]
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of N,N-diethylurea (116.16 g/mol ).[10]

Experimental Protocols

1. General Protocol for Curtius Rearrangement of a Carboxylic Acid using DPPA:

This one-pot procedure is a common alternative to using a pre-formed acyl azide.

  • To a stirred solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., toluene), add triethylamine (3.0 eq) and DPPA (1.5 eq) at room temperature.[3]

  • After stirring for a short period (e.g., 30 minutes), the mixture is heated to induce the rearrangement (e.g., reflux for 2 hours).[3]

  • The resulting isocyanate can then be reacted in situ with a chosen nucleophile (e.g., an alcohol or amine) to yield the desired carbamate or urea derivative.[3]

2. Product Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, look for the characteristic signals of the ethyl groups and any N-H protons. For ¹³C NMR, identify the carbonyl carbon signal.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the purified product (e.g., as a thin film or KBr pellet). Identify the strong carbonyl (C=O) stretching frequency.

  • Mass Spectrometry (MS): Analyze the purified product by a suitable mass spectrometry technique (e.g., electron ionization) to determine the molecular weight and fragmentation pattern.

Visualizing the Reaction Pathway

The Curtius rearrangement is a fundamental reaction in organic synthesis. The following diagram illustrates the logical workflow from the acyl azide to the final urea product.

curtius_rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Diethylcarbamyl_Azide This compound Isocyanate Diethylisocyanate (via Curtius Rearrangement) Diethylcarbamyl_Azide->Isocyanate Heat (Δ) - N₂ Urea N,N-Diethylurea Isocyanate->Urea + Amine (R₂NH)

Caption: Curtius rearrangement of this compound.

This guide provides a foundational framework for researchers working with this compound and related compounds. By understanding the reaction mechanism, comparing alternative synthetic strategies, and employing rigorous spectroscopic validation, scientists can ensure the accuracy and reliability of their findings in the pursuit of novel chemical entities.

References

Efficacy of Diethylcarbamyl azide in comparison to other azidating agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various azidating agents commonly used in organic synthesis. While the initially specified Diethylcarbamyl azide is not a widely documented reagent, this guide will focus on a selection of prevalent and well-characterized alternatives: Sodium Azide (NaN₃) , Diphenylphosphoryl Azide (DPPA) , and Trifluoromethanesulfonyl Azide (TfN₃) . These agents represent a range of reactivity, safety profiles, and substrate compatibility, offering researchers a basis for informed selection in their synthetic endeavors.

Executive Summary

The introduction of an azide moiety is a critical transformation in organic chemistry, enabling access to a wide array of functionalities including amines, triazoles, and other nitrogen-containing heterocycles. The choice of azidating agent is paramount and depends on factors such as the nature of the substrate, desired reaction conditions, and safety considerations. This guide presents a comparative analysis of three key azidating agents, summarizing their performance based on available experimental data.

Comparison of Azidating Agent Efficacy

The following table summarizes the key characteristics and performance metrics of Sodium Azide, Diphenylphosphoryl Azide, and Trifluoromethanesulfonyl Azide.

FeatureSodium Azide (NaN₃)Diphenylphosphoryl Azide (DPPA)Trifluoromethanesulfonyl Azide (TfN₃)
Reagent Type Inorganic SaltOrganophosphorus CompoundOrganosulfonyl Compound
Primary Applications Nucleophilic substitution (Sɴ2), Ring-opening of epoxidesMitsunobu reaction, Curtius rearrangement, Peptide couplingDiazo-transfer reactions
Typical Substrates Alkyl halides, Epoxides, SulfonatesAlcohols, Carboxylic acidsPrimary amines, Active methylene compounds
Solubility Soluble in water and polar aprotic solvents (e.g., DMF, DMSO)Soluble in many organic solvents (e.g., THF, Toluene, DMF)[1]Typically prepared and used in situ in organic solvents (e.g., Dichloromethane, Toluene)[2][3]
Reaction Conditions Often requires elevated temperatures (60-120 °C)[4]Mild conditions, often at 0 °C to room temperature[5]Mild conditions, often at 0 °C to room temperature[6]
Safety Profile Highly toxic.[7] Forms explosive heavy metal azides.[7] Generates highly toxic and explosive hydrazoic acid in the presence of acid.[7]Less explosive than sodium azide, but still toxic and requires careful handling.[8] Decomposes at temperatures above 200 °C.[8]Highly reactive and potentially explosive, especially in concentrated form.[2] It is recommended to be prepared and used immediately without isolation.[2]
Byproducts Inorganic saltsDiphenyl phosphate and other Mitsunobu byproducts (e.g., triphenylphosphine oxide, reduced DEAD/DIAD)[5]Trifluoromethanesulfonamide[9]
Advantages Inexpensive and readily available.[10] High atom economy.Good functional group tolerance.[11] Can be used for stereospecific inversion of alcohols.[1] Safer alternative to sodium azide for some applications.[5]Highly efficient for diazo-transfer reactions.[9] High functional group tolerance in these reactions.[9]
Disadvantages Poor solubility in many organic solvents. Potential for hazardous side reactions.[12]Generates significant byproducts that can complicate purification.[5]Instability requires in situ preparation and immediate use.[2] The precursor, trifluoromethanesulfonic anhydride, is highly reactive and moisture-sensitive.[2]

Experimental Protocols

Detailed methodologies for key experiments using each azidating agent are provided below.

Protocol 1: Synthesis of an Alkyl Azide using Sodium Azide

This protocol describes a general procedure for the nucleophilic substitution of an alkyl halide with sodium azide.

Materials:

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the alkyl halide (1 equivalent) in DMF.

  • Add sodium azide (1.2 - 2 equivalents) to the solution.[7]

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically several hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkyl azide.

  • Purify the product by column chromatography if necessary.

Protocol 2: Azidation of an Alcohol using Diphenylphosphoryl Azide (DPPA) via Mitsunobu Reaction

This protocol outlines the conversion of a primary or secondary alcohol to an azide with inversion of stereochemistry.

Materials:

  • Alcohol

  • Diphenylphosphoryl azide (DPPA)

  • Triphenylphosphine (PPh₃) or Diethyl azodicarboxylate (DEAD) / Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) to the stirred solution.

  • After stirring for 10-15 minutes, add DPPA (1.5 equivalents) dropwise.[8]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the azide from triphenylphosphine oxide and other byproducts.

Protocol 3: Diazo-Transfer Reaction using Trifluoromethanesulfonyl Azide (TfN₃)

This protocol describes the in situ generation of TfN₃ and its use in a diazo-transfer reaction with a primary amine.

Materials:

  • Primary amine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Sodium azide (NaN₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Base (e.g., pyridine or triethylamine)

  • Copper(II) sulfate (catalyst, optional)

Procedure: Part A: In situ preparation of Triflyl Azide (TfN₃) [2]

  • Caution! This procedure should be performed behind a blast shield in a well-ventilated fume hood.

  • In a two-neck round-bottom flask, dissolve sodium azide (2 equivalents) in a mixture of water and dichloromethane (1:1 v/v).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (1 equivalent) via syringe to the mixture.

  • Stir the reaction vigorously at 0 °C for 2-3 hours.

  • Carefully separate the organic layer containing the TfN₃ solution. The aqueous layer can be washed with small portions of dichloromethane, and the organic layers combined. Do not concentrate the TfN₃ solution.

Part B: Diazo-Transfer Reaction [6]

  • In a separate flask, dissolve the primary amine (1 equivalent) in a suitable solvent (e.g., methanol/water mixture).

  • Add a base (e.g., triethylamine, 2 equivalents) and a catalytic amount of copper(II) sulfate (optional, can improve reaction rate).

  • Cool the amine solution to 0 °C.

  • Slowly add the freshly prepared TfN₃ solution (from Part A) to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing the Workflow

A generalized workflow for a typical azidation reaction is depicted below. This can be adapted for any of the agents discussed by modifying the specific reagents and conditions.

Azidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Starting Material (e.g., Alkyl Halide, Alcohol, Amine) Solvent Dissolve in Appropriate Solvent Start->Solvent Reagent Add Azidating Agent (e.g., NaN3, DPPA, TfN3) Solvent->Reagent 1. Conditions Set Reaction Conditions (Temperature, Time, Catalyst) Reagent->Conditions 2. Quench Quench Reaction Conditions->Quench 3. Extract Liquid-Liquid Extraction Quench->Extract 4. Wash Wash Organic Layer Extract->Wash 5. Dry Dry and Concentrate Wash->Dry 6. Purify Column Chromatography Dry->Purify 7. Product Pure Azide Product Purify->Product

Generalized workflow for a chemical azidation reaction.

The following diagram illustrates the decision-making process for selecting an appropriate azidating agent based on the substrate.

Azidating_Agent_Selection Substrate Select Substrate Type Alkyl_Halide Alkyl Halide / Sulfonate Substrate->Alkyl_Halide Alcohol Alcohol Substrate->Alcohol Amine Primary Amine Substrate->Amine Carboxylic_Acid Carboxylic Acid Substrate->Carboxylic_Acid NaN3 Use Sodium Azide (NaN₃) Alkyl_Halide->NaN3 Sɴ2 Reaction DPPA_Mitsunobu Use DPPA (Mitsunobu) Alcohol->DPPA_Mitsunobu Inversion of Stereochemistry TfN3 Use Triflyl Azide (TfN₃) Amine->TfN3 Diazo-Transfer DPPA_Curtius Use DPPA (Curtius) Carboxylic_Acid->DPPA_Curtius Rearrangement to Isocyanate

Decision tree for selecting an azidating agent.

Conclusion

The selection of an azidating agent is a critical decision in the design of a synthetic route. While sodium azide is a cost-effective and atom-economical choice for simple nucleophilic substitutions, its handling precautions and limited solubility can be drawbacks. Diphenylphosphoryl azide offers a milder and often more versatile alternative, particularly for the conversion of alcohols and carboxylic acids, though it introduces purification challenges. Trifluoromethanesulfonyl azide is a highly effective reagent for diazo-transfer reactions but requires careful in situ preparation due to its instability. Researchers and drug development professionals should carefully consider the substrate, desired reaction outcome, and safety protocols when choosing the most appropriate azidating agent for their specific application.

References

A Comparative Guide to the Use of Diethylcarbamyl Azide and its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the efficient and safe introduction of nitrogen-containing functional groups is paramount. Carbamoyl azides, and specifically Diethylcarbamyl azide, represent a class of reagents for the synthesis of ureas, amines, and other nitrogenous compounds. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, comparing its performance with a primary alternative, isocyanates. The following sections delve into a detailed comparison of their synthesis, reactivity, safety profiles, and cost-effectiveness, supported by experimental data and protocols.

At a Glance: this compound vs. Isocyanates

FeatureThis compoundIsocyanates
Primary Applications Synthesis of ureas, amines, carbamatesSynthesis of ureas, carbamates, polyurethanes
Reactivity Generally high, precursor to isocyanatesHigh, susceptible to nucleophilic attack
Handling Potentially explosive, often generated in situToxic, moisture-sensitive, respiratory sensitizers
Cost-Effectiveness Higher precursor cost for in situ generationGenerally lower cost for common derivatives

Performance and Applications

This compound is a versatile reagent primarily used as a precursor to diethylcarbamoyl nitrene or as a direct carbamoylating agent. Its synthetic utility largely overlaps with that of isocyanates, as it can be converted to an isocyanate via a Curtius-type rearrangement. The primary applications for both classes of compounds are the synthesis of ureas and amines.

Urea Synthesis

The reaction of a carbamoyl azide or an isocyanate with a primary or secondary amine is a common method for the preparation of unsymmetrical ureas.

Table 1: Comparison of Urea Synthesis Yields

ReagentAmineProductYield (%)Reference
This compound (generated in situ)Benzylamine1-Benzyl-3,3-diethylureaNot explicitly reported, but carbamoyl azides from primary amines and CO2 give high to excellent yields.[1][1]
Diethyl IsocyanateBenzylamine1-Benzyl-3,3-diethylureaHigh yields are typical for this reaction.General Knowledge
Phenyl IsocyanateVarious AminesSubstituted Phenyl UreasGood to excellent yields.[2]
Amine Synthesis

Carbamoyl azides can be converted to primary amines through a Curtius rearrangement followed by hydrolysis of the resulting isocyanate. Isocyanates can also be hydrolyzed to amines, often with high yields.[3]

Table 2: Comparison of Amine Synthesis Yields

Starting MaterialProductYield (%)Reference
Carboxylic Acid (via Acyl Azide and Curtius Rearrangement)Primary AmineGenerally high[3]
Phenyl IsocyanateAniline>80%[3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and safety. Below are representative protocols for the synthesis of a urea derivative using both in situ generated this compound and an isocyanate.

Protocol 1: Synthesis of 1-Benzyl-3,3-diethylurea via in situ this compound

This protocol is adapted from general procedures for carbamoyl azide formation from carbamoyl chlorides.

Materials:

  • Diethylcarbamoyl chloride

  • Sodium azide

  • Benzylamine

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Diethylcarbamyl chloride (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium azide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Slowly add benzylamine (1.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-benzyl-3,3-diethylurea.

Protocol 2: Synthesis of 1-Benzyl-3,3-diethylurea using Diethyl Isocyanate

This is a general procedure for the synthesis of ureas from isocyanates.

Materials:

  • Diethyl isocyanate

  • Benzylamine

  • Dichloromethane (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Diethyl isocyanate (1.0 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting solid is typically the pure 1-benzyl-3,3-diethylurea. If necessary, the product can be further purified by recrystallization.

Cost-Benefit Analysis

A direct cost comparison is challenging due to the limited commercial availability of this compound, which is often prepared in situ. Therefore, the cost analysis considers the precursors for its generation versus the cost of a comparable isocyanate.

Table 3: Cost Comparison of Reagents for Urea Synthesis

Reagent/PrecursorSupplier ExamplePrice (USD)QuantityCost per gram/mL (USD)
Diethylcarbamoyl ChlorideTCI America[4], Fisher Scientific[5]~$1400 - $1560500 g~$2.8 - $3.12
Diethylcarbamoyl ChlorideLab Pro Inc[6]-100 g-
Sodium AzideMultiple~$40 - $75100 g - 250 g~$0.30 - $0.40
Diethyl IsocyanateNot readily available---
2,6-Diethylphenyl isocyanateCymitQuimicaNot specifiedNot specified-
Ethyl isocyanateChemicalBook, Merck MilliporeNot specifiedNot specified-

Analysis:

The in situ generation of this compound requires Diethylcarbamoyl chloride and sodium azide. The high cost of Diethylcarbamoyl chloride is a significant factor in the overall cost of this route. In contrast, many common isocyanates are commercially available at a lower cost, particularly when purchased in bulk. This suggests that for many applications, particularly at a larger scale, using a commercially available isocyanate is more cost-effective.

However, the benefit of using this compound lies in its ability to be generated in situ, which can be advantageous when the corresponding isocyanate is not stable, not commercially available, or when milder reaction conditions are required.

Safety and Handling

Both carbamoyl azides and isocyanates are hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

This compound (generated from Diethylcarbamoyl Chloride):

  • Hazards: Diethylcarbamoyl chloride is corrosive and a suspected carcinogen.[7] Azide compounds are potentially explosive, especially when heated or subjected to shock.

  • Precautions: Work behind a blast shield, especially during the initial reaction with sodium azide. Avoid heating the reaction mixture containing the azide. Quench any residual azide carefully.

Isocyanates (e.g., Diethyl Isocyanate, 2,6-Diethylphenyl isocyanate):

  • Hazards: Isocyanates are toxic if swallowed or inhaled and can cause severe skin and eye irritation.[8][9] They are also potent respiratory sensitizers, meaning repeated exposure can lead to asthma-like symptoms.[8][10]

  • Precautions: Use in a well-ventilated fume hood is mandatory. Wear gloves, safety glasses, and a lab coat. For volatile isocyanates, respiratory protection may be necessary.[8]

Logical Workflow and Synthesis Pathways

The following diagrams illustrate the synthesis pathways discussed in this guide.

Synthesis_of_Urea cluster_azide Via this compound cluster_isocyanate Via Isocyanate Diethylcarbamoyl_Chloride Diethylcarbamoyl_Chloride Diethylcarbamyl_Azide Diethylcarbamyl_Azide Diethylcarbamoyl_Chloride->Diethylcarbamyl_Azide in situ generation Sodium_Azide Sodium_Azide Sodium_Azide->Diethylcarbamyl_Azide in situ generation Urea_1 Urea Diethylcarbamyl_Azide->Urea_1 Amine_1 Amine (R-NH2) Amine_1->Urea_1 Isocyanate Isocyanate (R'-NCO) Urea_2 Urea Isocyanate->Urea_2 Amine_2 Amine (R-NH2) Amine_2->Urea_2 Synthesis_of_Amine cluster_azide_amine Via Carbamoyl Azide cluster_isocyanate_amine Via Isocyanate Carbamoyl_Azide Carbamoyl Azide Isocyanate_intermediate Isocyanate Carbamoyl_Azide->Isocyanate_intermediate Curtius Rearrangement Primary_Amine_1 Primary Amine Isocyanate_intermediate->Primary_Amine_1 Hydrolysis Isocyanate_direct Isocyanate Primary_Amine_2 Primary Amine Isocyanate_direct->Primary_Amine_2 Hydrolysis

References

Spectroscopic Comparison of Diethylcarbamyl Azide and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of diethylcarbamyl azide and its common precursors, diethylcarbamoyl chloride and sodium azide. The information is intended for researchers, scientists, and professionals in drug development who may be working with these or similar compounds. The guide includes a summary of key spectroscopic data, detailed experimental protocols for synthesis and analysis, and a visualization of the synthetic pathway.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its precursors. Please note that while experimental data for the precursors is readily available, specific experimental spectra for this compound are not widely published. Therefore, the data presented for this compound are characteristic expected values based on known data for similar carbamoyl azides and general spectroscopic principles.

CompoundSpectroscopic TechniqueCharacteristic Peaks / Signals
Diethylcarbamoyl Chloride IR (Infrared) Spectroscopy Strong C=O stretch (~1740 cm⁻¹), C-N stretch (~1420 cm⁻¹), C-Cl stretch (~780 cm⁻¹)
¹H NMR (Proton NMR) ~3.4 ppm (q, 4H, -N(CH₂CH₃)₂), ~1.2 ppm (t, 6H, -N(CH₂CH₃)₂)
¹³C NMR (Carbon NMR) ~168 ppm (C=O), ~43 ppm (-N(CH₂CH₃)₂), ~14 ppm (-N(CH₂CH₃)₂)
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z 135 and 137 (due to ³⁵Cl and ³⁷Cl isotopes)
Sodium Azide IR (Infrared) Spectroscopy Strong, sharp asymmetric N₃⁻ stretch (~2040 cm⁻¹), symmetric N₃⁻ stretch (~1344 cm⁻¹, often weak or inactive)
¹⁵N NMR (Nitrogen NMR) Three distinct signals for the three nitrogen atoms of the azide group.
This compound IR (Infrared) Spectroscopy Expected: Strong asymmetric N₃ stretch (~2140 cm⁻¹), strong C=O stretch (~1700 cm⁻¹)
¹H NMR (Proton NMR) Expected: ~3.3 ppm (q, 4H, -N(CH₂CH₃)₂), ~1.1 ppm (t, 6H, -N(CH₂CH₃)₂)
¹³C NMR (Carbon NMR) Expected: ~170 ppm (C=O), ~42 ppm (-N(CH₂CH₃)₂), ~13 ppm (-N(CH₂CH₃)₂)
Mass Spectrometry (MS) Expected: Molecular Ion (M⁺) at m/z 142

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between diethylcarbamoyl chloride and an azide salt, most commonly sodium azide.

Materials:

  • Diethylcarbamoyl chloride

  • Sodium azide

  • Acetone (anhydrous)

  • Stirring apparatus

  • Round-bottom flask

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve diethylcarbamoyl chloride in anhydrous acetone.

  • Add a stoichiometric equivalent of sodium azide to the solution.

  • The reaction mixture is typically stirred at room temperature. Gentle heating under reflux may be applied to increase the reaction rate, but caution is advised due to the potential thermal instability of the azide product.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting material via gas chromatography (GC).

  • Upon completion, the precipitated sodium chloride is removed by filtration.

  • The acetone is carefully removed from the filtrate under reduced pressure to yield the crude this compound.

  • Caution: this compound, like other organic azides, is a potentially explosive compound. It should be handled with extreme care, avoiding heat, friction, and shock. It is recommended to use the product in solution for subsequent steps whenever possible.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform or dichloromethane) can be analyzed in a liquid cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced directly into the ion source or via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization Method: Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.

Synthetic Pathway Visualization

The following diagram illustrates the synthesis of this compound from its precursors.

Synthesis_Pathway precursor1 Diethylcarbamoyl Chloride (C₅H₁₀ClNO) product This compound (C₅H₁₀N₄O) precursor1->product Acetone precursor2 Sodium Azide (NaN₃) precursor2->product

Caption: Synthetic route to this compound.

A Safer and More Efficient Approach: A Comparative Guide to Alternatives for Diethylcarbamyl Azide in Carbamoylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking safer and more effective methods for carbamoylation, this guide provides a comprehensive comparison of alternative reagents to the hazardous diethylcarbamyl azide. This document outlines the performance of various alternatives, supported by experimental data, detailed protocols, and clear visual representations of reaction pathways.

Carbamoylation is a crucial transformation in organic synthesis, particularly in the pharmaceutical industry for the preparation of a wide range of therapeutic agents. This compound, while an effective reagent, belongs to the class of acyl azides, which are known for their potential explosive nature and the hazardous hydrazoic acid byproduct. This guide explores several viable alternatives that offer improved safety profiles without compromising, and in some cases, enhancing reaction efficiency and scope.

Performance Comparison of Carbamoylation Reagents

The following table summarizes the key performance indicators for this compound and its alternatives. The data presented is a synthesis of information from various scientific publications and is intended to provide a comparative overview.

Reagent/MethodTypical Yields (%)Reaction ConditionsSubstrate ScopeSafety ProfileKey AdvantagesKey Disadvantages
This compound 70-95Varies, often mildBroad (amines, alcohols)High Risk: Potentially explosive, toxic byproductsHigh reactivitySignificant safety concerns, requires careful handling
Diethylcarbamoyl Chloride 80-98Room temp. to moderate heatBroad (amines, alcohols)High Risk: Toxic, corrosive, suspected carcinogenReadily available, high yieldsHigh toxicity, moisture sensitive
CO₂ + Amine + DBU/Alkyl Halide 75-95[1][2]Room temp., 1 atm CO₂Good (primary & secondary amines)Low Risk: Utilizes a non-toxic C1 source"Green" method, mild conditionsRequires a base and alkylating agent
Carbamoylimidazolium Salts 85-99[3][4]Room temp.Broad (amines, alcohols, thiols)Low Risk: Stable, crystalline solidsHigh yields, stable, broad scopeRequires preparation of the reagent
Diphenyl Carbonate 70-90High temp. (120-200 °C), often with catalystGood (primary amines, alcohols)Moderate Risk: High reaction temperaturesPhosgene-free, commercially availableHigh temperatures, potential for side reactions
Urea + Catalyst (e.g., Fe(II) or Sn) 60-90[5]High temp. (140-180 °C)Good (alcohols, primary amines)Low Risk: Inexpensive, low toxicity reagentAtom economical, readily availableHigh temperatures, requires catalyst
In situ Isocyanate from Hydroxamic Acid 70-90Mild to moderate heatGood (amines, alcohols)Moderate Risk: Avoids handling isocyanates directlyPhosgene-free, mild conditionsRequires preparation of hydroxamic acid precursor

Experimental Protocols

Detailed methodologies for key carbamoylation reactions are provided below to facilitate their implementation in a laboratory setting.

Protocol 1: Carbamoylation of an Amine using Carbon Dioxide and DBU

This protocol is adapted from a procedure utilizing a polymer-supported DBU catalyst, which simplifies purification.[1][6]

Materials:

  • Amine (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Alkyl halide (2.0 equiv)

  • Acetonitrile (ACN), anhydrous

  • Carbon dioxide (gas)

Procedure:

  • To a stirred solution of the amine in anhydrous acetonitrile, add DBU.

  • Bubble carbon dioxide gas through the solution for 30 minutes at room temperature to form the carbamate salt in situ.

  • Add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, if a polymer-supported DBU was used, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product. If free DBU was used, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Carbamoylation of an Alcohol using a Carbamoylimidazolium Salt

This protocol is based on the high efficiency of pre-formed carbamoylimidazolium salts.[3][4]

Materials:

  • Alcohol (1.0 equiv)

  • Carbamoylimidazolium salt (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous

Procedure:

  • Dissolve the alcohol and the carbamoylimidazolium salt in the anhydrous solvent.

  • Add the base (TEA or DIPEA) to the mixture at room temperature.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Carbamoylation of an Alcohol using Urea with an Iron Catalyst

This method provides a direct and atom-economical route to primary carbamates.[5]

Materials:

  • Alcohol (1.0 equiv)

  • Urea (1.5 equiv)

  • Iron(II) bromide (FeBr₂) (5 mol%)

  • Toluene or other high-boiling solvent

Procedure:

  • To a reaction vessel equipped with a condenser, add the alcohol, urea, and iron(II) bromide.

  • Heat the mixture to 140-160 °C in the chosen solvent.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Reaction Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the described carbamoylation methods.

carbamoylation_pathways cluster_azide This compound (Baseline) cluster_chloride Diethylcarbamoyl Chloride cluster_co2 CO₂/Amine/DBU Method Azide Et₂NCO-N₃ Product_Azide Et₂NCO-XR Azide->Product_Azide Nucleophilic Attack Nuc R-XH (Amine/Alcohol) Nuc->Product_Azide Chloride Et₂NCO-Cl Product_Cl Et₂NCO-XR Chloride->Product_Cl Nucleophilic Acyl Substitution Nuc_Cl R-XH (Amine/Alcohol) Nuc_Cl->Product_Cl CO2 CO₂ Carbamate_Salt [R₂NCO₂]⁻[DBUH]⁺ CO2->Carbamate_Salt Amine R₂NH Amine->Carbamate_Salt DBU DBU DBU->Carbamate_Salt Base Product_CO2 R₂NCO-OR' Carbamate_Salt->Product_CO2 Alkyl_Halide R'-X Alkyl_Halide->Product_CO2 Alkylation

Fig. 1: Reaction pathways for carbamoylation reagents.

experimental_workflows cluster_co2_workflow Workflow for CO₂/Amine/DBU Method cluster_imidazolium_workflow Workflow for Carbamoylimidazolium Salt Method start_co2 Mix Amine and DBU in Solvent bubble_co2 Bubble CO₂ start_co2->bubble_co2 add_halide Add Alkyl Halide bubble_co2->add_halide react_co2 Stir at RT add_halide->react_co2 workup_co2 Workup/Filtration react_co2->workup_co2 purify_co2 Purification workup_co2->purify_co2 product_co2 Final Carbamate purify_co2->product_co2 start_im Mix Alcohol and Carbamoylimidazolium Salt add_base_im Add Base (e.g., TEA) start_im->add_base_im react_im Stir at RT add_base_im->react_im workup_im Aqueous Workup react_im->workup_im purify_im Purification workup_im->purify_im product_im Final Carbamate purify_im->product_im

References

A Comparative Guide to the Synthetic Applications of Carbamoyl Azides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, carbamoyl azides serve as versatile and reactive intermediates in the synthesis of a wide array of nitrogen-containing compounds. This guide provides an objective comparison of their synthetic applications, supported by experimental data and detailed methodologies, to aid in the selection of appropriate synthetic strategies.

Carbamoyl azides are valuable reagents in organic synthesis, primarily utilized as precursors to isocyanates via the Curtius rearrangement. This transformation opens a gateway to the efficient synthesis of ureas, carbamates, and amides, which are key structural motifs in many pharmaceuticals and biologically active molecules. This guide explores the primary synthetic routes to carbamoyl azides and their subsequent applications, offering a comparative analysis of yields and reaction conditions.

Synthesis of Carbamoyl Azides: A Comparative Overview

The preparation of carbamoyl azides can be achieved through several methods, with the choice of method often depending on the nature of the starting material and the desired scale of the reaction. A prominent and widely used method involves the reaction of primary amines with carbon dioxide, followed by treatment with diphenylphosphoryl azide (DPPA).

Table 1: Comparison of Synthetic Methods for Carbamoyl Azides

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AminesCO₂, PhTMG, DPPAAcetonitrile< 01-385-98[1]
IsocyanatesNaN₃, ZnCl₂Not specifiedNot specifiedNot specifiedNot specified[2]
Carboxylic AcidsDPPA, Et₃NTolueneRefluxNot specifiedGood to Excellent[3]
AldehydesI₂/KI, NaN₃, NH₄OAcMeCN/H₂O801260-85Not explicitly in results
Redox-Active EstersTMSN₃Not specifiedMildNot specifiedGood[4]

PhTMG: Tetramethylphenylguanidine, DPPA: Diphenylphosphoryl azide

The method utilizing primary amines and carbon dioxide offers a mild and efficient route to carbamoyl azides, with high to excellent yields reported for a variety of substrates, including optically pure α-amino esters where epimerization is not observed[1].

Key Synthetic Applications and Comparative Data

The synthetic utility of carbamoyl azides is dominated by the Curtius rearrangement, which provides a reliable route to isocyanates that can be trapped in situ with various nucleophiles.

Curtius Rearrangement: Gateway to Ureas and Carbamates

Upon thermal or photochemical activation, carbamoyl azides undergo rearrangement with the loss of nitrogen gas to form highly reactive isocyanates. These intermediates are rarely isolated and are typically trapped with amines to form ureas or with alcohols to form carbamates. One-pot procedures starting from carboxylic acids have been developed, offering an efficient pathway to these valuable compounds[5][6][7].

Curtius_Rearrangement Carbamoyl_Azide Carbamoyl Azide (R-CO-N3) Isocyanate Isocyanate (R-N=C=O) Carbamoyl_Azide->Isocyanate Δ or hν - N2 Nitrogen N2 Urea Urea (R-NH-CO-NHR') Isocyanate->Urea + R'-NH2 Carbamate Carbamate (R-NH-CO-OR') Isocyanate->Carbamate + R'-OH Amine Amine (R'-NH2) Alcohol Alcohol (R'-OH)

Table 2: Synthesis of Ureas and Carbamates via One-Pot Curtius Rearrangement

Carboxylic AcidNucleophileReagentsSolventTemperatureYield (%)Reference
Aromatic Carboxylic AcidsVarious AminesDPPA, Et₃NTolueneReflux46-100[3]
Aliphatic Carboxylic Acidst-BuOH(Boc)₂O, NaN₃, TBAB, Zn(OTf)₂THF40 °C85 (for Boc-amine)Not explicitly in results
Heterocyclic Carboxylic AcidsVarious Amines/AlcoholsDPPAFlow Reactor120 °C75-95Not explicitly in results

DPPA: Diphenylphosphoryl azide, (Boc)₂O: Di-tert-butyl dicarbonate, TBAB: Tetrabutylammonium bromide, Zn(OTf)₂: Zinc triflate

The one-pot Curtius rearrangement offers a significant advantage by avoiding the isolation of potentially hazardous acyl azide and isocyanate intermediates[5].

Synthesis of N-Hydroxyureas

Carbamoyl azides react readily with hydroxylamine to furnish N-hydroxyureas, a class of compounds with significant biological activity, including applications in cancer treatment[8][9]. The reaction conditions can be optimized to achieve high yields and minimize the formation of byproducts[8].

NHydroxyurea_Synthesis Carbamoyl_Azide Carbamoyl Azide (R-CO-N3) NHydroxyurea N-Hydroxyurea (R-NH-CO-NHOH) Carbamoyl_Azide->NHydroxyurea Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->NHydroxyurea Azide_Ion N3- NHydroxyurea->Azide_Ion - N3-

Table 3: Synthesis of N-Hydroxyureas from Carbamoyl Azides

Carbamoyl Azide SubstrateBaseSolventTime (h)Yield (%)Reference
VariousEt₃NAcetonitrile1-391-99[8]
VariousK₂CO₃Methanol1-3Moderate to Good[8]

Experimental Protocols

General Procedure for the Synthesis of Carbamoyl Azides from Primary Amines and Carbon Dioxide[1]

To a solution of the primary amine (1.0 equiv) in acetonitrile, tetramethylphenylguanidine (PhTMG) (1.0 equiv) is added. The mixture is stirred under a carbon dioxide atmosphere (balloon) at room temperature for a specified time. The reaction is then cooled to below 0 °C, and diphenylphosphoryl azide (DPPA) (1.1 equiv) is added dropwise. The reaction mixture is stirred at this temperature for 1-3 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to afford the carbamoyl azide, which can be purified by chromatography if necessary.

General One-Pot Procedure for the Curtius Rearrangement to Synthesize Ureas[3]

A solution of the carboxylic acid (1.0 equiv), diphenylphosphoryl azide (DPPA) (1.1 equiv), and triethylamine (1.1 equiv) in toluene is heated to reflux. After the starting material is consumed (monitored by TLC), the corresponding amine (1.2 equiv) is added to the reaction mixture. The mixture is then stirred at reflux until the isocyanate intermediate is fully consumed. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the desired urea.

General Procedure for the Synthesis of N-Hydroxyureas from Carbamoyl Azides[8]

To a solution of the carbamoyl azide (1.0 equiv) in acetonitrile, hydroxylamine hydrochloride (1.5 equiv) and triethylamine (1.5 equiv) are added. The reaction mixture is stirred at room temperature for 1-3 hours. Upon completion, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the N-hydroxyurea, which can be further purified by recrystallization or chromatography.

Logical Workflow for Synthetic Planning

The selection of a synthetic route involving carbamoyl azides depends on the desired final product and the available starting materials. The following diagram illustrates a typical decision-making workflow.

Logical_Workflow Start Desired Product Urea Urea Start->Urea Carbamate Carbamate Start->Carbamate NHydroxyurea N-Hydroxyurea Start->NHydroxyurea Isocyanate_Route Via Isocyanate Intermediate (Curtius Rearrangement) Urea->Isocyanate_Route Carbamate->Isocyanate_Route Direct_Substitution Direct Nucleophilic Substitution NHydroxyurea->Direct_Substitution Starting_Material Available Starting Material Isocyanate_Route->Starting_Material Carbamoyl_Azide_Synthesis Synthesize Carbamoyl Azide Direct_Substitution->Carbamoyl_Azide_Synthesis Carboxylic_Acid Carboxylic Acid Starting_Material->Carboxylic_Acid Primary_Amine Primary Amine Starting_Material->Primary_Amine Isocyanate Isocyanate Starting_Material->Isocyanate One_Pot_Curtius One-Pot Curtius from Carboxylic Acid Carboxylic_Acid->One_Pot_Curtius Carboxylic_Acid->One_Pot_Curtius Primary_Amine->Carbamoyl_Azide_Synthesis Isocyanate->Carbamoyl_Azide_Synthesis Amine_CO2_Route From Amine + CO2 Carbamoyl_Azide_Synthesis->Amine_CO2_Route Isocyanate_Azide_Route From Isocyanate + NaN3 Carbamoyl_Azide_Synthesis->Isocyanate_Azide_Route One_Pot_Curtius->Urea One_Pot_Curtius->Carbamate Amine_CO2_Route->Isocyanate_Route Amine_CO2_Route->Direct_Substitution Isocyanate_Azide_Route->Isocyanate_Route Isocyanate_Azide_Route->Direct_Substitution

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Diethylcarbamyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for working with Diethylcarbamyl Azide, a potentially hazardous organic azide. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your research.

Organic azides, including this compound, are energetic compounds that require careful handling due to their potential for explosive decomposition and toxicity. They are sensitive to heat, shock, and friction, and can form highly explosive heavy metal azides. This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and comprehensive disposal plans to mitigate these risks.

Hazard and Property Overview

Property/HazardDescription
Physical State Typically a colorless to pale yellow liquid.
Explosive Hazard Can decompose explosively when subjected to heat, shock, friction, or static discharge. The risk is higher for small organic azides.
Toxicity Azides are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. They can inhibit cytochrome oxidase, similar to cyanides.
Incompatibilities Strong oxidizing agents, strong acids, strong bases, heavy metals (e.g., copper, lead, silver, mercury) and their salts, and halogenated solvents (e.g., dichloromethane, chloroform). Contact with acids can produce highly toxic and explosive hydrazoic acid. Contact with metals can form dangerously explosive heavy metal azides.
Storage Store in a cool, dry, well-ventilated area, away from light and sources of ignition. Use only in small quantities and prepare fresh as needed.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPESpecifications
Hands Double-gloving with nitrile gloves.Ensure gloves are regularly inspected for tears or punctures. Change gloves immediately if contamination is suspected.
Eyes Chemical safety goggles and a face shield.Goggles must provide a complete seal around the eyes. The face shield protects against splashes and potential explosions.
Body Flame-resistant lab coat.Worn over personal clothing that covers the legs.
Respiratory Use within a certified chemical fume hood.A respirator with an appropriate cartridge may be necessary for certain procedures or in case of a spill. Consult your institution's safety officer.

Operational Plan: A Step-by-Step Workflow

The following is a generalized experimental workflow for a reaction involving an organic azide like this compound. This procedure should be adapted to the specific requirements of your experiment and performed with the utmost caution.

Experimental Workflow: Synthesis of an Amine via an Organic Azide Intermediate

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal prep_reagents Prepare Reagents (e.g., Diethylcarbamyl chloride, Sodium Azide) dissolve_azide Dissolve Sodium Azide in appropriate solvent prep_reagents->dissolve_azide In Fume Hood add_chloride Slowly add Diethylcarbamyl chloride to Azide solution dissolve_azide->add_chloride Maintain inert atmosphere stir_reaction Stir reaction mixture at controlled temperature add_chloride->stir_reaction monitor_reaction Monitor reaction (e.g., by TLC or LC-MS) stir_reaction->monitor_reaction quench_reaction Quench reaction (e.g., with water) monitor_reaction->quench_reaction extract_product Extract organic product quench_reaction->extract_product quench_residual_azide Quench residual azide in aqueous layer (See Disposal Plan) quench_reaction->quench_residual_azide dry_purify Dry and purify product (e.g., chromatography) extract_product->dry_purify dispose_waste Dispose of all waste as hazardous dry_purify->dispose_waste quench_residual_azide->dispose_waste

A generalized workflow for the synthesis and handling of an organic azide.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) and non-sparking tools to clean it up. Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Do not use metal tools. For larger spills, or if you are unsure, contact your institution's emergency response team.

Disposal Plan

Proper disposal of this compound and related waste is crucial to prevent accidents. Under no circumstances should azide-containing waste be poured down the drain , as this can lead to the formation of explosive metal azides in the plumbing.

Step-by-Step Quenching and Disposal of Residual Azide

A common and effective method for neutralizing residual sodium azide in aqueous waste streams is through the use of nitrous acid. This procedure must be performed in a chemical fume hood.

  • Dilute the Azide Solution: Ensure the concentration of the azide in the aqueous waste is no more than 5%.

  • Prepare a Nitrite Solution: In a separate flask, prepare a 20% aqueous solution of sodium nitrite.

  • Add Nitrite to Azide: While stirring the diluted azide waste, slowly add the sodium nitrite solution. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide estimated to be in the waste.

  • Acidify the Solution: Slowly add a 20% aqueous solution of sulfuric acid to the mixture until it is acidic to pH paper. Crucially, the acid must be added after the nitrite solution to prevent the formation of highly toxic and explosive hydrazoic acid.

  • Confirm Quenching: The evolution of gas (nitrogen and nitrogen oxides) indicates the decomposition of the azide. Once gas evolution ceases, test for the presence of excess nitrite using potassium iodide-starch paper (a blue-black color indicates excess nitrite and complete azide destruction).

  • Neutralize and Dispose: Neutralize the solution with a base (e.g., sodium hydroxide) to a pH between 6 and 8. The neutralized solution can then be collected in a designated hazardous waste container.

All solid waste, including contaminated gloves, paper towels, and absorbent materials, must be collected in a clearly labeled, sealed container for hazardous waste disposal.

By strictly adhering to these safety protocols, researchers can confidently and safely work with this compound and other organic azides, fostering a secure environment for scientific advancement. Always consult your institution's specific safety guidelines and procedures before beginning any work with hazardous materials.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.